Benfluralin
Description
Historical Context and Development of Dinitroaniline Herbicides
The development of dinitroaniline herbicides represents a significant chapter in the history of chemical weed control. These compounds were recognized for their herbicidal properties in the early 1960s, although the dinitroaniline structure itself had been known for decades prior, primarily in the context of dye intermediates. researchgate.netcambridge.org
The herbicidal activity of substituted 2,6-dinitroanilines was first reported in 1960. cambridge.org Trifluralin (B1683247), the first dinitroaniline herbicide, was commercialized in the United States in the 1960s and was initially used for grass weed control in soybean fields. frontiersin.org The introduction of dinitroaniline herbicides in the 1960s is considered a significant milestone in chemical weed control. caws.org.nz
Benfluralin was developed in 1963, evolving from trifluralin. wikipedia.org It is one of several commercialized dinitroaniline herbicides, a group that also includes pendimethalin (B1679228), ethalfluralin (B166120), oryzalin, butralin, and prodiamine. frontiersin.org While trifluralin and pendimethalin have been among the most significant dinitroaniline herbicides in terms of global use and market value in recent years, this compound is also commercially used, though less extensively than trifluralin. wikipedia.orgnih.gov
This compound has undergone various regulatory reviews since its development. In the United States, the EPA periodically reevaluates pesticides like this compound to ensure their safety based on new scientific and regulatory information. epa.gov Documents related to its registration and review processes, including a Reregistration Eligibility Decision (RED) in 2004 and a Registration Review: Initial Docket in 2011, are publicly available. epa.gov An Interim Registration Review Decision was also issued, with further assessments regarding listed species and endocrine screening planned before the completion of the registration review. regulations.gov
In the European Union, the approval for this compound as an active substance was not renewed, with a total phase-out of its use in the EU completed by May 2024. agrinfo.euagrinfo.eu This decision followed an application for renewal and an assessment by the European Food Safety Authority (EFSA) which identified concerns regarding long-term risks to birds, mammals, and aquatic organisms, as well as potential genotoxicity. agrinfo.euagrinfo.eu The renewal process involved evaluations and reports from rapporteur and co-rapporteur Member States, culminating in a final renewal report. europa.eu
Evolution of this compound within the Dinitroaniline Class
Chemical Classification and Structural Characteristics of this compound
This compound is classified as a dinitroaniline herbicide. nih.gov Dinitroanilines are characterized by a chemical structure containing two nitro groups and an aromatic amine (aniline). frontiersin.org
This compound shares the core dinitroaniline structure with other herbicides in this class, such as trifluralin and pendimethalin. wikipedia.orgnih.govca.gov Structural variations among these compounds occur primarily in the substituents attached to the nitrogen atom and the aromatic ring. This compound is described as a tertiary amino compound where the hydrogens attached to the aniline (B41778) nitrogen of 2,6-dinitro-4-(trifluoromethyl)aniline (B1329500) have been replaced by one ethyl and one butyl group. nih.govebi.ac.ukchemicalbook.com In contrast, trifluralin has two propyl groups attached to the nitrogen, and pendimethalin has a (1-ethylpropyl) group and methyl groups on the aromatic ring. wikipedia.orgwikipedia.orgwikidata.orgwppdb.com These structural differences contribute to variations in their physical and chemical properties and their behavior in the environment and biological systems.
Key chemical properties of this compound include its molecular formula of C₁₃H₁₆F₃N₃O₄ and a molecular weight of 335.28 g/mol . nih.govherts.ac.ukscbt.com It is typically described as a yellow-orange or orange crystalline solid. wikipedia.orgnih.govchemicalbook.comherts.ac.uk this compound has low water solubility. wikipedia.orgchemicalbook.com
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆F₃N₃O₄ | nih.govherts.ac.ukscbt.com |
| Molecular Weight | 335.28 g/mol | nih.govherts.ac.ukscbt.com |
| Appearance | Yellow-orange or orange crystalline solid | wikipedia.orgnih.govchemicalbook.comherts.ac.uk |
| Water Solubility | Low (e.g., 1 mg/L) | wikipedia.orgchemicalbook.com |
| CAS Number | 1861-40-1 | nih.govherts.ac.ukscbt.com |
| PubChem CID | 2319 | nih.govherts.ac.uk |
Overview of Research Trajectories in this compound Studies
Research involving this compound has spanned various areas. Early studies focused on its efficacy as a pre-emergence herbicide and its mode of action, which involves the inhibition of mitosis and disruption of microtubule formation in susceptible plants. wikipedia.orgherts.ac.ukagriculturejournals.cz This mechanism leads to inhibited root and shoot development. wikipedia.org
Academic research has also investigated the environmental fate and behavior of this compound, including its persistence in soil and potential for volatilization. ebi.ac.ukepa.gov Studies have examined the impact of this compound on non-target organisms, such as earthworms, revealing significant effects on growth and survival depending on the application rate. agriculturejournals.czagriculturejournals.cz
More recent research trajectories include studies on the potential associations between exposure to dinitroaniline herbicides, including this compound, and health outcomes, such as glucose dysregulation. nih.gov These studies often involve analyzing serum levels of the herbicide and assessing their correlation with various health markers. nih.gov Research also continues into herbicide resistance mechanisms in weeds, although resistance to Group 3 herbicides like this compound has been noted as relatively slow to evolve compared to other herbicide classes. frontiersin.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline | |
|---|---|---|
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InChI |
InChI=1S/C13H16F3N3O4/c1-3-5-6-17(4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3 | |
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InChI Key |
SMDHCQAYESWHAE-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
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Molecular Formula |
C13H16F3N3O4 | |
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DSSTOX Substance ID |
DTXSID3023899 | |
| Record name | Benfluralin | |
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Molecular Weight |
335.28 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benfluralin is a yellow-orange solid. Herbicide., Yellow-orange solid; [Merck Index] Orange crystalline solid; [MSDSonline] | |
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Boiling Point |
148-149 °C at 7 mm Hg; 121-122 °C at 0.5 mm Hg | |
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Solubility |
G/100 ML AT 25 °C: >50 IN ACETONE; >25 IN ACETONITRILE; >50 IN CHLOROFORM; 45 IN DIMETHYLFORMAMIDE; 60 IN DIOXANE; 4 IN METHANOL; 58 IN METHYL ETHYL KETONE; 45 IN XYLENE, 2.4 G/100 ML ETHANOL AT 25 °C, In water, 0.1 mg/L at 25 °C | |
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Vapor Pressure |
0.0000653 [mmHg], 6.5X10-5 mm Hg at 25 °C | |
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Color/Form |
Yellow-orange crystals | |
CAS No. |
1861-40-1 | |
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Melting Point |
65-66.5 °C, MP: 64-66 °C /TECHNICAL PRODUCT/ | |
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Mechanistic Investigations of Benfluralin Action
Molecular and Cellular Mechanisms of Herbicidal Activity
Benfluralin's mode of action is characterized by its impact on cell division and structural components within plant cells. sriramchem.com
Inhibition of Mitosis and Cell Division
A primary mechanism by which this compound exerts its herbicidal effect is the inhibition of mitosis, the process of nuclear cell division. wikipedia.orgsriramchem.comarizona.edu This interference with mitosis leads to abnormal cell division in susceptible plants. sriramchem.com This disruption is particularly critical in the meristematic areas of young roots and shoots, where rapid cell division is occurring. ucanr.edu
Disruption of Microtubule Formation via Tubulin Binding
This compound, like other dinitroaniline herbicides, disrupts the formation and function of microtubules. sriramchem.comucanr.edu Microtubules are essential components of the plant cytoskeleton, playing crucial roles in cell division, cell shape, and intracellular transport. wikipedia.orgmdpi.com this compound interferes with the polymerization of tubulin, the protein subunit that forms microtubules, by binding to tubulin. ucanr.eduwikipedia.orgnih.gov This binding prevents the proper assembly of microtubules, leading to spindle malfunctions during mitosis and ultimately inhibiting cell division. sriramchem.comarizona.eduwikipedia.org
Impact on Root and Shoot Development in Susceptible Plants
The inhibition of mitosis and disruption of microtubule formation have significant consequences for the development of susceptible plants, particularly affecting root and shoot growth. wikipedia.orgwikidata.orgthegoodscentscompany.comucanr.edu this compound is absorbed by the roots and coleoptiles of germinating seedlings, where it primarily impacts the meristematic tissues. ucanr.edu This leads to stunted plants with abnormally thick, short roots and swollen root tips, a characteristic symptom of dinitroaniline herbicide injury. arizona.edusdstate.edu Shoot growth is also inhibited, and in some cases, shoots may appear short, thick, and discolored. arizona.edu The interference with root development is a particularly sensitive indicator of this compound's activity. cabidigitallibrary.org
Physiological Growth Process Interference in Seed Germination
While this compound does not typically inhibit seed germination itself, it interferes with the physiological growth processes that occur immediately after germination, specifically targeting the development of young seedlings. nih.govucanr.eduthegoodscentscompany.com The herbicide's presence in the soil creates a barrier that affects emerging roots and shoots as they begin to grow. sriramchem.com The disruption of cell division and microtubule formation prevents the necessary cellular expansion and organization required for successful seedling establishment and growth. ucanr.edu
Comparative Analysis of Mode of Action with Other Dinitroanilines
This compound shares a common mode of action with other herbicides in the dinitroaniline class, primarily the inhibition of microtubule assembly through binding to tubulin. wikipedia.orgucanr.edunih.gov Other dinitroanilines include trifluralin (B1683247), pendimethalin (B1679228), and oryzalin. ucanr.edunih.gov While the core mechanism is similar, there can be variations in their exact binding sites on tubulin or their efficacy against different plant species. nih.govnih.gov Studies comparing this compound with other dinitroanilines have sometimes shown differences in potency or effects on non-target organisms, which could be related to subtle differences in their molecular interactions or environmental behavior. psu.edudergipark.org.tr For instance, a comparative analysis noted that while trifluralin with a propyl group at the R3 position was effective, this compound with a bulkier butyl group at the same position was not as effective in a study on Leishmania mexicana. psu.edu Another study comparing this compound and pendimethalin in soil indicated differences in their impact on soil microorganisms. dergipark.org.tr
Mechanistic Insights into Non-Target Organism Effects
While this compound is designed to target plant processes, investigations into its effects on non-target organisms have provided mechanistic insights into potential interactions. Dinitroaniline herbicides, including this compound, act specifically on tubulin proteins, and the differences in tubulin structure between plants and some non-target organisms contribute to selective toxicity. nih.govd-nb.info However, exposure to this compound can still have effects on various non-target species, including aquatic organisms and soil microorganisms. d-nb.infomdpi.com Mechanistic studies in non-target organisms have explored effects such as cytotoxicity, genotoxicity, and alterations in physiological and developmental processes. d-nb.info For example, this compound has shown toxicity to fish and can bioaccumulate in them. wikipedia.orgherts.ac.uk Studies have also indicated that this compound can impact soil microbial communities, affecting the numerical development of certain groups like actinomycetes. dergipark.org.tr Research into the mechanisms of these non-target effects is ongoing and may involve interactions with tubulin or other cellular targets that are conserved across different organisms, or indirect effects on the environment. d-nb.infonih.gov For instance, a study in rats suggested a mode of action involving the induction of liver metabolizing enzymes, leading to thyroid changes, although this mechanism was considered less relevant in humans due to physiological differences. nih.gov
Activation of Constitutive Androstane (B1237026) (CAR)/Pregnane (B1235032) X (PXR) Receptors
Research indicates that this compound acts as an activator of the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR) in rodents. nih.govtargetmol.com These nuclear receptors are known to regulate the expression of numerous genes, particularly those involved in the metabolism and transport of xenobiotics and endobiotics. nih.govnih.gov Activation of CAR and PXR can occur through direct ligand binding or ligand-independent pathways, leading to their translocation into the nucleus and heterodimerization with the retinoid X receptor (RXR). tandfonline.commdpi.com This heterodimer then binds to specific response elements in the DNA, such as the phenobarbital (B1680315) response element module (PBREM) for CAR and the PXR response element (PXRRE) for PXR, thereby inducing target gene expression. nih.govnih.gov
Studies with cultured rodent hepatocytes have shown that while prototypic CAR activators like phenobarbital (PB) and other compounds increased replicative DNA synthesis (RDS) in wild-type cells, this effect was not observed in hepatocytes lacking CAR or both CAR and PXR. tandfonline.com Similarly, this compound has been shown to induce RDS in cultured wild-type rat hepatocytes, with no increase observed in CAR KO/PXR KO rat hepatocytes. tandfonline.com This supports the pivotal role of CAR and PXR activation in mediating some of this compound's effects. tandfonline.com
Enzyme Induction and Altered Gene Expression
Activation of CAR and PXR by xenobiotics, including this compound, leads to the induction of drug-metabolizing enzymes (DMEs), particularly those in the cytochrome P450 (CYP) families, such as CYP2B and CYP3A subfamilies, as well as UDP-glucuronosyltransferases (UGTs). nih.govnih.govtandfonline.com This enzyme induction is a key event downstream of CAR/PXR activation and results in altered gene expression profiles. nih.govbiorxiv.org
The induction of these enzymes can significantly impact the metabolism of various substances. numberanalytics.com Hepatic enzyme induction is generally considered an adaptive response associated with increased liver weight, altered gene expression, and morphological changes in hepatocytes. nih.gov However, when the response exceeds adaptive changes, it can contribute to toxicity. nih.gov this compound's ability to trigger enzyme induction and alter gene expression is considered part of its mode of action in rodents. nih.govresearchgate.net
Hepatocyte Proliferation and Liver Carcinogenesis in Rodent Models
Increased hepatocyte proliferation is an essential preneoplastic step in carcinogenesis induced by many non-genotoxic substances. tandfonline.comnih.gov this compound's activation of CAR/PXR receptors triggers a cascade that includes enzyme induction and altered gene expression, ultimately leading to hepatocyte proliferation in rodents. nih.govtargetmol.comresearchgate.net Prolonged exposure to high dose levels of this compound has been associated with the observation of altered hepatic foci and liver tumors, specifically hepatocellular adenomas and carcinomas, in rodent carcinogenicity studies. nih.govresearchgate.net
The mode of action for liver tumor formation by CAR activators in rodents involves a sequence of key events: CAR activation, increased hepatocellular proliferation, altered foci formation, and the eventual development of adenomas/carcinomas. tandfonline.comeuropa.euresearchgate.net Studies using animals lacking hepatic CAR or both CAR and PXR have demonstrated the crucial role of these receptors in the stimulation of hepatocyte RDS in mice and rats treated with CAR activators. tandfonline.com While this compound has been shown to induce hepatocyte RDS in wild-type rodents, this effect was not observed in CAR KO/PXR KO rats. tandfonline.com
Developmental Toxicity and Reactive Oxygen Species (ROS) Increase in Aquatic Vertebrates
Studies using zebrafish as a model for aquatic vertebrates have demonstrated the developmental toxicity of this compound. nih.govresearchgate.netx-mol.comdp.tech Exposure to this compound induces morphological and physiological alterations in zebrafish embryos, including changes in body length, yolk sac, and the development of heart edema. nih.govx-mol.com Furthermore, this compound treatment has been shown to cause a significant increase in reactive oxygen species (ROS) levels. nih.govresearchgate.netx-mol.com For instance, a study reported a 325.53% increase in ROS compared to the control group after treatment with 20 µM this compound. nih.govx-mol.com
This compound also impacts organ development in zebrafish, leading to smaller livers, approximately 59.81% of the normal size, due to abnormal development. nih.govx-mol.com The herbicide inhibits normal growth by abnormally expressing cell cycle regulatory genes and increasing oxidative stress, inflammation, and apoptosis. nih.govx-mol.com These findings suggest that the accumulation of ROS and the induction of apoptosis are key mechanisms contributing to the observed developmental abnormalities and toxicity in aquatic vertebrates exposed to this compound. nih.govx-mol.com
Endocrine Network Interference (Estrogen and Androgen Receptors)
This compound has been investigated for its potential to interfere with the endocrine system, specifically by interacting with estrogen and androgen receptors. The Endocrine Disruptor Screening Program (EDSP) utilizes a battery of assays to evaluate the potential of chemicals to interact with estrogen, androgen, and thyroid signaling pathways. regulations.gov24d.infoepa.gov This includes assessing agonism and antagonism at estrogen receptors (ER) and androgen receptors (AR). 24d.infoppqs.gov.in
Studies have included this compound in assays related to endocrine activity, including estrogen and androgen receptor binding assays. regulations.govpeta.org While some high-throughput screening data might be used for priority setting, they may not be sufficient to satisfy all testing requirements for evaluating endocrine disruption. regulations.gov this compound has been listed among chemicals evaluated in androgen receptor antagonist pathway models. nih.govnih.govfigshare.com Endocrine disrupting chemicals can bind to ERα and ERβ, as well as androgen receptors, or activate alternative receptors, leading to altered signaling. nih.gov Interference with these pathways can lead to reproductive disorders. nih.gov
Thyroglobulin Synthesis and Thyroid Function
This compound's effects on the thyroid have also been investigated, particularly in rodent models. In a two-year dietary study in rats, this compound increased the incidence of thyroid follicular adenoma and carcinoma at high dietary concentrations (≥2500 ppm). nih.gov The proposed mode of action for thyroid tumors in rats is initiated by the induction of liver metabolizing enzymes, specifically thyroid hormone-specific UGTs, which are a major pathway for thyroxine (T4) clearance in rats. nih.gov
Thyroglobulin (Tg) is a large glycoprotein (B1211001) synthesized in thyroid follicular cells that serves as the scaffold for thyroid hormone synthesis (T3 and T4). teachmephysiology.commsdmanuals.comnih.govnih.gov TSH stimulates thyroglobulin synthesis and the subsequent iodination and coupling of tyrosine residues within Tg to form T3 and T4. teachmephysiology.comnih.govnih.gov Increased clearance of T4 due to induced UGTs in the liver triggers a negative feedback loop, leading to increased release of thyroid stimulating hormone (TSH) from the pituitary gland. nih.gov Sustained elevation of TSH can lead to thyroid changes such as follicular hypertrophy, hyperplasia, and ultimately thyroid follicular tumors with chronic exposure in rats. nih.gov This described mode of action for thyroid carcinogenicity in rats is generally considered not relevant to humans due to species differences in T4 turnover and susceptibility. nih.gov
Data Tables
| Section | Key Finding | Model/System | Data Point (Example) | Source |
| 2.3.1 CAR/PXR Activation | This compound induces RDS via CAR/PXR. | Cultured wild-type rat hepatocytes | Increased RDS observed. | tandfonline.com |
| 2.3.1 CAR/PXR Activation | This compound does not induce RDS in CAR KO/PXR KO hepatocytes. | Cultured CAR KO/PXR KO rat hepatocytes | No increase in RDS observed. | tandfonline.com |
| 2.3.4 Developmental Toxicity & ROS | This compound increases ROS levels. | Zebrafish embryos | ~325.53% increase in ROS at 20 µM compared to control. | nih.govx-mol.com |
| 2.3.4 Developmental Toxicity & ROS | This compound affects liver size. | Transgenic L-fabp:dsRed zebrafish | Livers ~59.81% of normal size at 20 µM. | nih.govx-mol.com |
| 2.3.6 Thyroglobulin Synthesis & Thyroid Function | This compound increases thyroid tumor incidence at high doses. | Rat (2-year dietary study) | Increased incidence of thyroid follicular adenoma/carcinoma | nih.gov |
Environmental Fate and Ecotoxicological Research
Environmental Dissipation and Degradation Pathways
Benfluralin's dissipation in the environment is influenced by various processes, including biodegradation, photodegradation, volatilization, leaching, and adsorption to soil particles. mdpi.comepa.gov Biodegradation is a significant factor in its breakdown in soil. mdpi.com
Aerobic Soil Degradation Kinetics and Half-Life Determination
Under aerobic soil conditions, this compound undergoes metabolism. epa.gov Studies have shown a range of half-lives for this compound in aerobic soil, indicating variability depending on soil type and conditions. epa.govepa.gov Reported half-lives in aerobic soil range from 20 to 86 days epa.gov, 2.5 to 8.2 weeks depending on soil type epa.gov, and 36 to 96 days based on recalculated kinetics regulations.gov. Field dissipation studies have observed moderate half-lives of 22 to 79 days in three different locations. epa.gov In specific soil types, half-lives of 0.7 months (loam) and 1.5 months (sandy loam) at 30 °C have been reported. nih.gov Dissipation kinetics in soil have been observed to follow first-order kinetics. mdpi.com For instance, a half-life of 30.13 days was reported in silty loam soil. mdpi.com
Data Table: Aerobic Soil Half-Life of this compound
| Soil Type | Temperature (°C) | Half-Life (approximate) | Source |
| Various | Aerobic conditions | 20 - 86 days | epa.gov |
| Various | Aerobic conditions | 2.5 - 8.2 weeks | epa.gov |
| Various | Aerobic conditions | 36 - 96 days | regulations.gov |
| Loam | 30 | 0.7 months | nih.gov |
| Sandy Loam | 30 | 1.5 months | nih.gov |
| Silty Loam | Not specified | 30.13 days | mdpi.com |
| Various (Field) | Not specified | 22 - 79 days | epa.gov |
Influence of Soil Characteristics (e.g., Temperature, Moisture, Organic Carbon)
The rate of biodegradation of this compound is influenced by soil characteristics such as temperature, moisture content, and organic carbon content. nih.gov Biodegradation is faster at higher temperatures (e.g., 30 °C compared to 4 °C). nih.gov Soil moisture content also plays a role, with faster degradation observed in dry soil compared to water-saturated field soils. nih.gov Soils with higher organic carbon content tend to exhibit faster biodegradation rates. nih.gov The activity of aerobic microorganisms, crucial for biodegradation, can be reduced when soil water capacity approaches saturation, leading to slower degradation rates in anoxic conditions. mdpi.com
Oxidative and Reductive Pathways in Soil
Biodegradation of this compound in soil occurs via both oxidative and reductive pathways. nih.gov While oxidation typically occurs in aerobic soils and reduction in anaerobic soils, both oxidation and reduction products have been observed in flooded field soils. nih.gov
Identified Degradation Products (Dealkylated, Reduced, Oxidized Derivatives)
Identifiable degradation products of this compound in soil under aerobic conditions include dealkylated, reduced, and oxidized derivatives. nih.gov Oxidative biodegradation in field soil can lead to dealkylation products, followed by the reduction of nitro groups to amino products. nih.gov Several specific degradation products have been identified in various studies, although their maximum formation percentages can vary and high levels of unextracted residues are often observed. regulations.gov
Data Table: Identified this compound Degradation Products in Soil
| Degradate Code | Chemical Name | Observed In | Maximum % Formed (approximate) |
| LY-48800 or B35 | 2,6-dinitro-N-ethyl-4-trifluoromethyl-benzeneamine | Soil Photolysis, Aerobic Soil Metabolism | 23.5 (Photolysis), 0.8 (Aerobic) |
| LY-51738 or B34 | N-(N-butyl)-2,6-dinitro-4-trifluoromethyl-benzeneamine | Soil Photolysis, Aerobic Soil Metabolism | 14.5 (Photolysis), 1.3 (Aerobic) |
| LY-50030 | 5-trifluoromethyl-3-nitro-1,2-benzenediamine | Soil Photolysis, Aqueous Photolysis | 15.4 |
| B36 | N-butyl-N-ethyl-α,α,α-trifluoro-2-amino 6- nitro-p-toluidine | Anaerobic Soil Metabolism | 41.3 |
| B12 | 2,6-dinitro-4-(trifluoromethyl)phenol | Aerobic Soil Metabolism | Not specified (Minor metabolite) researchgate.net |
| 379R or U6#1 | ethyl-propyl-benzimidazole | Anaerobic Soil Metabolism | 25 |
| 358R | desalkyl this compound diamine | Not specified | Not specified |
| 371R | propyl-benzimidazole | Not specified | Not specified |
| 372R | methyl-benzimidazole | Not specified | Not specified |
Note: Maximum % formed values can be estimates due to study limitations. regulations.gov
Formation of Aromatic Amine Condensation Products
Extractable polar products, believed to be aromatic amine condensation products, have been observed during the degradation of this compound in soil. nih.gov
Anaerobic Soil Degradation and Products
Under anaerobic soil conditions, this compound decomposes rapidly. nih.gov In defined anaerobic conditions, approximately 5% of the originally incorporated this compound was detectable after 16 days. nih.gov In an anaerobic aquatic metabolism study, this compound was determined to have a half-life of 38 hours. nih.gov Under anaerobic soil incubations, this compound was rapidly degraded, and a different metabolic pathway was observed compared to aerobic conditions. researchgate.netnih.gov The major degradation products formed under anaerobic conditions were this compound diamine (B36) and ethyl-propyl-benzimidazole (U6#1 or 379R), with reported formations of 23.2% and 25% of applied radioactivity, respectively. researchgate.netnih.gov
Photodegradation on Soil and in Water
Photodegradation plays a role in the dissipation of this compound in both soil and water environments. Studies indicate that this compound can photodegrade when exposed to sunlight. On glass plates coated with soil containing this compound, approximately 17-25% photodegraded after exposure to sunlight for 6-7 days in July. nih.gov Photodecomposition is expected to occur from both water and soil surfaces. nih.gov In aqueous solutions, a previously reported photolysis study yielded a half-life of 12.5 days. nih.gov Photodegradation in water is considered rapid and can be a major route of dissipation. epa.gov
Volatilization from Wet/Dry Soil
Volatilization is identified as a significant route of dissipation for this compound, particularly from wet and dry soil surfaces. regulations.govregulations.gov The potential for volatilization from moist soil surfaces is considered important, based on an estimated Henry's Law constant of 2.9 x 10⁻⁴ atm-m³/mole, derived from its vapor pressure of 6.6 x 10⁻⁵ mm Hg at 25°C and water solubility of 0.1 mg/L. nih.gov This Henry's Law constant suggests that this compound is expected to volatilize from water and moist soil surfaces. nih.gov
Based on the Henry's Law constant, the estimated volatilization half-life from a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) is approximately 5 hours. nih.gov For a model lake (1 m deep, flowing 0.05 m/sec, wind velocity of 0.5 m/sec), the estimated volatilization half-life is around 9 days. nih.gov However, volatilization can be attenuated by adsorption. nih.gov The volatilization half-life from a model pond was estimated to be 136 days when adsorption was considered. nih.gov Volatilization from dry soil surfaces is not expected based on the vapor pressure. nih.gov Laboratory studies also indicate that this compound volatilizes rapidly. epa.gov
Leaching Behavior and Mobility in Soil Systems
This compound generally exhibits low mobility in soils. epa.govepa.gov This characteristic is primarily attributed to its strong adsorption to soil particles, particularly those with higher organic carbon content. regulations.govchemicalbook.com
Influence of Organic Carbon-Water (B12546825) Partitioning Coefficients (Koc)
The mobility of this compound in soil is strongly influenced by its organic carbon-water partitioning coefficient (Koc). This compound has high Koc values, ranging from 9,840 to 11,660 L/kg or mL/goc. nih.govregulations.govepa.govchemicalbook.com According to classification schemes, this range of Koc values indicates that this compound is expected to have no or very little mobility in soil. nih.govchemicalbook.comresearchgate.net The high Koc values suggest a strong affinity for organic matter in soil, which limits its movement through the soil profile. regulations.gov
Studies using radiolabeled this compound in batch equilibrium experiments have shown Freundlich soil-water partitioning coefficients (KF) for combined radioactive residues ranging from 23 to 148 mL/g across different soils. regulations.gov The mobility of total residues was correlated with an affinity to organic matter, as the coefficient of variation (CV) across four soils for KF (51%) was greater than that for KFOC (20%). regulations.gov
Preferential Flow and Vertical Distribution in Soil Profiles
Despite the generally low mobility predicted by Koc values, studies have indicated that this compound can exhibit higher leaching and move deeper into soil profiles, particularly under conditions that promote preferential flow. mdpi.comresearchgate.net Preferential flow refers to the non-uniform movement of water and solutes through macropores, cracks, and root channels in the soil, bypassing the bulk soil matrix. mdpi.comcopernicus.orgzalf.deusgs.govpc-progress.com
In one study, despite a low leaching potential predicted by the Groundwater Ubiquity Score (GUS) of -0.62, this compound presented high leaching in the soil profile, following preferential flow. mdpi.com This high mobility was observed in the 20-40 cm and 40-60 cm depth zones, with residues detected from 7 to 60 days after application. mdpi.com this compound was even detectable in the 60-80 cm soil profile on Day 7. mdpi.com The occurrence of preferential flow in this study was linked to a short but intensive rainfall event after a dry period, as well as the presence of channels created by chickpea root systems and earthworms. mdpi.com
Table 1: this compound Residues in Different Soil Depth Zones Following Preferential Flow
This highlights that while the soil matrix may strongly adsorb this compound, preferential flow pathways can facilitate its movement to deeper soil layers.
Degradate Mobility and Potential for Groundwater Contamination
While parent this compound is not expected to leach into groundwater based on its low mobility in the soil matrix, some of its degradates exhibit higher mobility and thus a greater potential to contaminate groundwater. epa.govepa.gov this compound has at least 26 identified degradates. epa.gov One specific degradate, 2,6-dinitro-4-trifluoromethyl-phenol, was found at a level of 0.133 ppm in an aerobic soil study. epa.gov Environmental fate data indicate that this degradate is more mobile than the parent compound and has a higher potential to leach to groundwater. epa.gov This degradate was therefore considered in drinking water assessments. epa.gov
Maximum estimated environmental concentrations (EECs) for this compound residues in shallow groundwater from modeling were 32 µg/L (acute) and 28 µg/L (chronic) based on application to turf. regulations.gov However, these modeled concentrations were less than the drinking water levels of concern (DWLOCs). epa.govepa.gov Available monitoring data also indicate that this compound is found at lower levels in surface water than modeling estimates, and detections are well below DWLOCs. epa.gov
Bioaccumulation Potential in Aquatic Organisms
This compound has the potential to accumulate in aquatic organisms, including fish. regulations.govherts.ac.ukregulations.gov Based on measured bioaccumulation factors (BCF) in whole fish, parent this compound is considered bioaccumulative. epa.govepa.gov A measured whole-body BCF value in fish was 1,580. nih.govchemicalbook.com According to a classification scheme, this BCF value suggests a very high potential for bioconcentration of this compound in aquatic organisms. nih.govchemicalbook.com The depuration rate in whole fish was measured at 0.54 per day. epa.govepa.gov
Potential risks to fish, aquatic-phase amphibians, and aquatic invertebrates have been identified from acute and chronic exposure to this compound, with risk quotients (RQs) exceeding levels of concern in some scenarios, particularly when considering total toxic residues (TTR). regulations.gov
Ecotoxicity and Ecological Risk Assessment
Mammalian Toxicity and Chronic Exposure Risks
Risk to Aquatic Organisms
This compound poses risks to aquatic organisms, including fish and invertebrates. regulations.govelanco.grlebanonturf.com It is classified as very highly toxic to freshwater fish on an acute basis. epa.govepa.gov Available acute toxicity data also indicate that it is very highly toxic to estuarine/marine invertebrates. epa.govnih.gov
Acute toxicity data show that this compound is very highly toxic to freshwater fish. epa.govepa.gov Studies with bluegill sunfish (Lepomis macrochirus) using technical grade active ingredient showed a 96-hour LC50 of 0.0317 ppm. epa.gov For rainbow trout (Oncorhynchus mykiss), an end-use product demonstrated a 96-hour LC50 of 0.288 ppm, classifying it as highly toxic. epa.gov
Chronic data for freshwater fish indicate that growth and development are sensitive endpoints, with test results suggesting effects on fish length and survival at concentrations greater than 1.9 ppb. nih.gov The chronic toxicity to fish is considered a driver for aquatic risk assessment. nih.gov An early-life-stage study with rainbow trout identified a NOAEC of 1.9 ppb. epa.gov Some assessments have used the lower confidence limit of the LC10 (1.3 µg a.s./L) in risk assessments. nih.gov this compound has a measured bioconcentration factor (BCF) of 1580 in whole fish, indicating its potential to bioaccumulate in fish tissue. epa.govepa.gov
Table: Acute Toxicity of this compound to Freshwater Fish
| Species | Test Type | % a.i. | Toxicity Value (ppm a.i.) | Toxicity Category |
| Bluegill Sunfish | Fish Toxicity | 96.4 (Technical) | 0.0317 | Very Highly Toxic |
| Rainbow Trout | Fish Toxicity | 19.9 (End Use Product) | 0.288 | Highly Toxic |
This compound is considered moderately toxic to freshwater aquatic invertebrates on an acute basis. epa.govnih.gov A study with Daphnia magna using an end-use product showed a 48-hour LC50 of 2.18 ppm. epa.gov However, there has been a lack of adequate data using technical grade this compound for acute daphnid toxicity. epa.gov
For estuarine/marine invertebrates, available acute toxicity data indicate that technical this compound is very highly toxic. epa.govepa.govnih.gov A 96-hour flow-through study with the mysid shrimp (Americamysis bahia) yielded an EC50 of 0.043 ppm and a NOAEC of 16 ppb. epa.govnih.gov Chronic toxicity data for estuarine/marine fish and invertebrates have been noted as unavailable in some assessments. nih.gov
Table: Acute Toxicity of this compound to Aquatic Invertebrates
| Species | Test Type | % a.i. | Toxicity Value (ppm a.i.) | Toxicity Category |
| Daphnia magna | Invertebrate Toxicity | 20.1 (End Use Product) | 2.18 | Moderately Toxic |
| Americamysis bahia | Invertebrate Toxicity | 96.6 (Technical) | 0.043 | Very Highly Toxic |
Assessing the risk to non-target aquatic plants has been challenging due to a lack of comprehensive toxicity data. epa.govepa.gov While data on green algae (Kirchneriella subcapitata, formerly Selenastrum capricornutum) showed an EC50 greater than the solubility limit, indicating no LOC exceedances based on this single species, data on additional species are considered necessary for a complete screening-level risk assessment. epa.gov The level of concern for acute risk to endangered aquatic plant species is 1.0. epa.gov Risk quotients for aquatic non-vascular and vascular plants have exceeded levels of concern in some scenarios, particularly when considering total toxic residues (TTR) including degradates. regulations.gov
Toxicity to Aquatic Invertebrates (Freshwater and Estuarine/Marine)
Risk to Pollinators (e.g., Honey Bees)
Technical this compound has been found to be practically non-toxic to honey bees (Apis mellifera) in acute toxicity studies. epa.govepa.govepa.gov An acute contact study indicated a 48-hour LD50 of >101 µg a.i./bee, classifying it as relatively non-toxic to honey bees. epa.gov The NOEL in this study was determined to be 101 µg a.i./bee. epa.gov Based on available data and typical use patterns, minimal risk to non-target insects, including honey bees, is expected. epa.gov However, some assessments have noted uncertainty regarding potential risk to pollinators due to a lack of data needed for a complete Tier 1 risk assessment. regulations.gov
Environmental Exposure Modeling and Estimated Environmental Concentrations (EECs)
Environmental exposure modeling is used to estimate potential surface water and groundwater concentrations of this compound. epa.govepa.govregulations.gov Models are used to generate estimated environmental concentrations (EECs) based on various use scenarios and application methods. regulations.govregulations.gov Factors such as the compound's low aqueous solubility and volatility are considered in these models. wikipedia.orgherts.ac.uk
Modeled surface water EECs have been estimated, and in some assessments, these values have been compared to levels of concern for aquatic organisms. epa.govepa.gov While some modeling has suggested that this compound water concentrations are below levels of concern, other assessments, particularly those considering total toxic residues (TTR) including degradates, have identified potential risks to aquatic organisms based on EEC exceedances of toxicity endpoints. wikipedia.orgregulations.gov Actual monitoring data has sometimes indicated lower levels of this compound in surface water compared to modeling estimates. epa.govepa.gov
Table: Estimated Environmental Concentrations (EECs) - Example (Based on available data)
| Scenario | Estimated Surface Water EEC (Parent) |
| Non-agricultural Areas - 1 | 7.3 (Chronic RQ Freshwater Fish) epa.gov |
| Non-agricultural Areas - 2 | 12.1 (Chronic RQ Freshwater Fish) epa.gov |
| Peaches - Georgia | 1.2 (Chronic RQ Freshwater Fish) epa.gov |
| Citrus - Florida | 1.4 (Chronic RQ Freshwater Fish) epa.gov |
| Apples - North Carolina | 2.9 (Chronic RQ Freshwater Fish) epa.gov |
| Chronic Dietary Exposure (Drinking Water) | 0.043 ppm regulations.gov |
Note: EEC values and corresponding RQs can vary significantly depending on the specific use scenario, application rate, and modeling parameters used in different assessments.
Uncertainties and Data Gaps in Ecological Risk Assessment
Several uncertainties and data gaps have been identified in the ecological risk assessment of this compound regulations.govnih.goveuropa.euepa.gov. A significant uncertainty lies in the potential risk to pollinators, such as honey bees, due to a lack of sufficient data to complete a comprehensive Tier 1 risk assessment regulations.gov.
The toxicity of this compound's multiple degradates, which have structural similarities to the parent compound, is not well understood regulations.gov. These degradates were included in assessments using a total toxic residue (TTR) approach, but more specific toxicity data for individual degradates is limited regulations.gov.
Data gaps have been identified in the area of ecotoxicology, particularly concerning the long-term risk assessment for birds and mammals, including the risk from secondary poisoning of earthworm-eating birds and mammals nih.gov. Additional studies are needed for a second algae study and a study with a rooted macrophyte to better assess risks to aquatic plants nih.gov. A valid bioconcentration factor (BCF) study with fish is also required to finalize the PBT (Persistence, Bioaccumulation, Toxicity) assessment nih.gov.
Furthermore, a data gap exists for a chronic study with adult bees and honey bee larvae to address all routes of exposure for honey bees nih.gov. While methods are available for monitoring this compound in water, a data gap was identified for a monitoring method for other compounds included in the residue definition in surface water nih.govresearchgate.net.
Validation data for methods used in generating pre-approval ecotoxicology data have also been identified as a data gap nih.gov. For consumer risk assessment, data addressing residue levels in pollen and honeybee products covering rotational crops are needed nih.govresearchgate.net.
Although this compound is classified as practically non-toxic to small mammals on an acute oral basis, acceptable data on the toxicity to wild mammals are not available, and adverse effects were observed in a rat reproduction study epa.gov. No acceptable data were available to assess the risk to freshwater invertebrates or to determine toxicity to estuarine fish at the time of one assessment epa.gov.
Table: Identified Data Gaps and Uncertainties
| Area of Concern | Specific Data Gap/Uncertainty | Source(s) |
| Pollinator Risk | Lack of sufficient data for comprehensive Tier 1 risk assessment for honey bees | regulations.gov |
| Degradate Toxicity | Little is known about the toxicity of multiple degradates | regulations.gov |
| Long-term Risk to Birds and Mammals | Unresolved assessment, including secondary poisoning of earthworm-eating birds and mammals | nih.gov |
| Aquatic Plant Toxicity | Need for a second algae study and a study with a rooted macrophyte | nih.gov |
| Fish Bioconcentration | Requirement for a valid BCF study with fish to finalize PBT assessment | nih.gov |
| Honey Bee Chronic Toxicity/Exposure | Need for a chronic study with adult bees and larvae addressing all routes of exposure | nih.gov |
| Surface Water Monitoring | Data gap for monitoring methods for other compounds in the residue definition in surface water | nih.govresearchgate.net |
| Ecotoxicology Method Validation | Data gaps for validation data for methods used in generating pre-approval ecotoxicology data | nih.gov |
| Residues in Pollen/Honeybee Products | Data needed for consumer risk assessment covering rotational crops | nih.govresearchgate.net |
| Toxicity to Wild Mammals | No acceptable data available, despite observed effects in rat reproduction study | epa.gov |
| Toxicity to Freshwater Invertebrates | No acceptable data available (at time of one assessment) | epa.gov |
| Toxicity to Estuarine Fish | No acceptable data available to determine toxicity (at time of one assessment) | epa.gov |
Herbicide Resistance Evolution and Management
Mechanisms of Herbicide Resistance in Weeds
Herbicide resistance in weeds can broadly be categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govfrontiersin.orgnih.gov TSR involves alterations to the herbicide's protein target, reducing or eliminating the herbicide's ability to bind and exert its effect. nih.govfrontiersin.orgnih.gov NTSR encompasses mechanisms that reduce the amount of active herbicide reaching the target site. nih.govfrontiersin.orgnih.govresearchgate.net For dinitroaniline herbicides, both TSR and NTSR mechanisms have been identified in resistant weed populations. nih.govfrontiersin.orgnih.govcaws.org.nzuwa.edu.au
Target-Site Resistance (TSR)
Target-site resistance to dinitroaniline herbicides primarily involves modifications to tubulin proteins, which are the herbicide's molecular targets. nih.govfrontiersin.orgnih.govwikipedia.org Dinitroanilines disrupt microtubule formation by binding to α- and β-tubulin. nih.govfrontiersin.orgnih.govwikipedia.org Resistance through TSR typically arises from genetic mutations in the genes encoding these tubulin proteins, particularly α-tubulin. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net
Point mutations in α-tubulin genes are a confirmed mechanism of TSR to dinitroaniline herbicides in several weed species. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net These mutations result in amino acid substitutions in the α-tubulin protein, altering its structure and reducing the binding affinity of the herbicide. nih.govfrontiersin.org The recessive nature of TSR to dinitroanilines, along with potential fitness costs associated with some resistance mutations, is thought to contribute to the relatively slower evolution of resistance compared to some other herbicide modes of action. nih.govfrontiersin.orgnih.govcaws.org.nzresearchgate.net
Several specific point mutations in α-tubulin genes have been identified that confer resistance to dinitroaniline herbicides. Of particular interest is the Arg-243-Met mutation, identified in dinitroaniline-resistant Lolium rigidum. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net This mutation at the highly conserved codon Arg-243 results in an amino acid substitution of Arginine (Arg) to Methionine (Met) or Lysine (Lys). frontiersin.org Structural modeling suggests that the Arg-243 residue is located near the trifluralin (B1683247) binding site on the α-tubulin surface, and its replacement can lead to a spatial shift in the binding domain, reducing herbicide-tubulin interactions. frontiersin.org
The Arg-243-Met mutation can impose a significant fitness cost on resistant plants, particularly when homozygous, leading to severe dwarfism and helical growth. caws.org.nzuwa.edu.aufrontiersin.org This substantial fitness penalty likely contributes to the low frequency of homozygous Arg-243-Met plants observed in natural populations. uwa.edu.aufrontiersin.org
Other α-tubulin mutations conferring resistance to dinitroanilines have been identified in various weed species. In Eleusine indica, mutations such as Thr-239-Ile and Met-268-Thr have been characterized. nih.govfrontiersin.orgfrontiersin.org Setaria viridis has shown resistance linked to Leu-136-Phe and Thr-239-Ile mutations. nih.govfrontiersin.orgfrontiersin.org In Lolium rigidum, besides Arg-243-Met, the Val-202-Phe mutation is also commonly found and confers resistance. nih.govfrontiersin.orguwa.edu.aufrontiersin.orgfrontiersin.org Studies have shown that rice calli transformed with mutant α-tubulin genes carrying substitutions like Arg-243-Met, Arg-243-Lys, or Val-202-Phe exhibit increased resistance to dinitroaniline herbicides compared to those with wild-type genes. uwa.edu.aufrontiersin.org
The frequency of these mutations can vary within resistant populations. One study analyzing resistant L. rigidum plants found the Val-202-Phe mutation in 90% of screened plants, while the Arg-243-Met mutation occurred in only 7%. nih.govfrontiersin.org
Here is a summary of some identified alpha-tubulin mutations conferring dinitroaniline resistance:
| Weed Species | Amino Acid Substitution | Position | Associated Phenotype (Homozygous) |
| Lolium rigidum | Arg-243-Met | 243 | Severe dwarfism, helical growth |
| Lolium rigidum | Arg-243-Lys | 243 | Not specified in detail |
| Lolium rigidum | Val-202-Phe | 202 | Fitness advantage observed |
| Eleusine indica | Thr-239-Ile | 239 | Not specified |
| Eleusine indica | Met-268-Thr | 268 | Not specified |
| Setaria viridis | Leu-136-Phe | 136 | Not specified |
| Setaria viridis | Thr-239-Ile | 239 | Not specified |
| Alopecurus aequalis | Val-202-Phe | 202 | Not specified |
| Alopecurus aequalis | Leu-125-Met | 125 | Not specified |
| Alopecurus aequalis | Leu-136-Phe | 136 | Not specified |
Point Mutations in α-Tubulin Genes
Non-Target-Site Resistance (NTSR)
Non-target-site resistance mechanisms reduce the concentration of the active herbicide at its site of action without altering the target protein itself. nih.govfrontiersin.orgnih.govresearchgate.net For dinitroaniline herbicides, NTSR is considered to be less frequently reported compared to TSR, but it has been confirmed in some weed species. nih.govfrontiersin.orgnih.govresearchgate.net
Enhanced herbicide metabolism, also known as metabolic resistance, is a significant NTSR mechanism where the weed plant detoxifies the herbicide into less active or inactive compounds. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net This process often involves enzymatic modifications of the herbicide molecule. researchgate.net Enhanced metabolism has been demonstrated as a main NTSR mechanism for dinitroaniline resistance in studied weed species like Lolium rigidum. nih.govfrontiersin.orgnih.govuwa.edu.auwikipedia.orgresearchgate.netresearchgate.net
Indirect evidence for enhanced metabolism of dinitroanilines exists in species such as Alopecurus myosuroides, where cross-resistance to pendimethalin (B1679228) is thought to be due to oxidative degradation. nih.govfrontiersin.org In L. rigidum, the use of cytochrome P450 inhibitors like malathion (B1675926) and phorate (B1677698) has been shown to partially reverse resistance to pendimethalin and trifluralin, suggesting the involvement of metabolic detoxification. nih.govfrontiersin.orgwikipedia.org
Cytochrome P450 monooxygenases (P450s) are a diverse group of enzymes that play a crucial role in the metabolism and detoxification of various compounds, including herbicides, in plants. nih.govfrontiersin.orgnih.govresearchgate.netdntb.gov.uaplos.orgnih.govmdpi.com Overexpression of genes encoding P450 enzymes can lead to enhanced herbicide metabolism and confer resistance. plos.orgmdpi.com
A specific cytochrome P450 gene, CYP81A10, has been identified in Lolium rigidum and is known to confer resistance to trifluralin, a dinitroaniline herbicide. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netdntb.gov.uacolab.wsfrontiersin.orgresearchgate.net This highlights the direct involvement of specific P450 genes in the metabolic resistance to dinitroaniline herbicides. While CYP81A10 is a noted example, other P450 families and potentially other enzyme systems like glutathione (B108866) S-transferases (GSTs) can also contribute to herbicide metabolism and NTSR. nih.govplos.org
Co-existence of both TSR and NTSR mechanisms has been observed in the same weed species, population, and even individual plant, making resistance management more complex. nih.govfrontiersin.orgnih.govuwa.edu.auresearchgate.netresearchgate.net
Reduced Herbicide Penetration and Altered Translocation
Reduced herbicide penetration and altered translocation are mechanisms of non-target-site resistance (NTSR) that can decrease the amount of active herbicide reaching its target site within the plant. chemijournal.comchemijournal.comlatrobe.edu.aunih.gov For dinitroaniline herbicides, which are primarily active in the soil and target root and shoot meristems of germinating seedlings, uptake occurs mainly from the soil solution or vapor phase. nih.govthegoodscentscompany.com Limited translocation to the aerial portions of plants has been observed for some dinitroanilines, such as trifluralin, in species like soybean, cotton, and Alopecurus aequalis. frontiersin.orgnih.gov However, studies specifically investigating reduced uptake and/or translocation as a mechanism of dinitroaniline resistance have, thus far, not consistently ascribed resistance to these factors, although translocation patterns can vary depending on the herbicide, weed species, and experimental conditions. frontiersin.orgnih.gov Instead, enhanced metabolism has been more commonly identified as a significant NTSR mechanism in dinitroaniline-resistant weed species studied. frontiersin.orgnih.gov
Co-existence of TSR and NTSR
The co-existence of target-site resistance (TSR) and non-target-site resistance (NTSR) mechanisms within the same weed species, population, or even individual plant is increasingly recognized. frontiersin.orgresearchgate.netnih.govnih.govnih.gov This phenomenon complicates resistance management as it can confer resistance to multiple herbicides, including those with different modes of action. latrobe.edu.augrowiwm.org For dinitroaniline resistance, while TSR due to mutations in α-tubulin genes is a confirmed mechanism in several weed species frontiersin.orgresearchgate.netnih.govnih.gov, NTSR, particularly enhanced metabolism, has also been reported. frontiersin.orgresearchgate.netnih.govnih.gov Research on Lolium rigidum (rigid ryegrass) populations has demonstrated the co-existence of both target-site mutations and enhanced herbicide metabolism contributing to resistance against dinitroanilines like trifluralin. frontiersin.orgresearchgate.netnih.govnih.gov This stacking of resistance mechanisms in a single population or plant makes resistant biotypes more difficult to control and can accelerate the evolution of resistance to alternative herbicides. growiwm.org
Evolutionary Dynamics of Resistance
The evolution of herbicide resistance is a dynamic process influenced by genetic, biological, and operational factors. frontiersin.orgnih.govfrontiersin.org While dinitroaniline herbicides have been used for many decades, the evolution of resistance in weeds to this class has been considered relatively slow compared to some other herbicide groups. frontiersin.orgresearchgate.netnih.govfrontiersin.org This slower evolution is attributed to several factors, including the ability to control surviving plants with post-emergence herbicides or other weed control methods, the use of herbicide mixtures, the presence of multiple target isoforms, and potential fitness costs associated with resistance alleles. frontiersin.orgnih.govfrontiersin.org
Factors Influencing Resistance Evolution (e.g., Weed Fecundity, Herbicide Efficacy)
Several factors influence the rate and likelihood of herbicide resistance evolution in weed populations. Weed fecundity, the capacity of a weed to produce offspring, plays a significant role; species with high seed production can rapidly increase the frequency of resistance alleles in the soil seed bank if resistant individuals survive and reproduce. riversedgewest.orgcambridge.org Herbicide efficacy, or the effectiveness of the herbicide in controlling susceptible plants, also exerts strong selection pressure. riversedgewest.org Repeated applications of a herbicide with high efficacy against susceptible individuals, but to which some individuals possess resistance, will favor the survival and reproduction of resistant biotypes, leading to a rapid increase in their frequency. nih.gov Other factors include the frequency of resistance alleles in the initial population, the dominance of the resistance trait, gene flow, and weed management practices. riversedgewest.org The continuous use of herbicides with the same mode of action, such as dinitroanilines, without integrating other control methods, is a primary driver for the selection and evolution of resistance. chemijournal.comlatrobe.edu.aunih.gov
Impact of Fitness Costs Associated with Resistant Plants
Fitness costs associated with herbicide resistance refer to a reduction in the survival, growth, or reproductive capacity of resistant plants in the absence of the herbicide, compared to susceptible plants. uwa.edu.auscispace.comnih.govmdpi.commdpi.comnih.gov For dinitroaniline resistance, which often involves mutations in α-tubulin genes, fitness costs can arise because tubulin is essential for fundamental cellular processes like cell division. nih.govnih.gov Some α-tubulin mutations conferring dinitroaniline resistance have been shown to impose significant fitness costs. For instance, the Arg-243-Met mutation identified in dinitroaniline-resistant Lolium rigidum can lead to severe growth abnormalities, including helical growth, and significantly reduced biomass and seed production, resulting in a nearly lethal fitness cost in homozygous resistant plants. researchgate.netuwa.edu.auscispace.com
However, fitness costs are not universal and can vary depending on the specific resistance mutation and the genetic background of the plant. Some mutations may impose little to no fitness penalty, or resistant plants may evolve compensatory mechanisms that mitigate the initial cost over time. uwa.edu.au The presence and magnitude of fitness costs influence the persistence of resistance alleles in a population when the herbicide is not applied. If a significant fitness cost exists, the frequency of the resistance allele may decrease in the absence of selection pressure, whereas if the cost is low or absent, the resistance may persist or even increase. uwa.edu.auscispace.com
Here is a table summarizing fitness cost data for specific dinitroaniline resistance mutations in Lolium rigidum:
| Mutation | Genotype | Effect on Growth/Phenotype | Estimated Fitness Cost (in competition with wheat) | Source |
| Arg-243-Met | Homozygous | Severe dwarfism, helical growth, high mortality, severely diminished root and aboveground vegetative growth, very poor fecundity | >99.9% | uwa.edu.auscispace.com |
| Arg-243-Met | Heterozygous | Fitness penalty in vegetative growth, but to a much less extent than homozygous plants | Not specified as a percentage, but less severe | uwa.edu.auscispace.com |
| Val-202-Phe | Homozygous | No detectable fitness cost in tested environment; surprising two-fold fitness advantage in vegetative growth and fecundity | Fitness advantage (>1) | uwa.edu.auscispace.com |
Spatial Spread of Resistance (Pollen Flow, Seed Dispersal)
The spatial spread of herbicide resistance within and between fields is primarily driven by gene flow via pollen and the dispersal of seeds. chemijournal.combelnet.beahdb.org.ukfao.org Pollen-mediated gene flow can introduce resistance alleles into susceptible populations over potentially long distances, especially in cross-pollinated weed species. riversedgewest.orgbelnet.beahdb.org.uknih.govnih.gov Seed dispersal, through various means such as wind, water, animals, and agricultural practices (e.g., contaminated machinery or crop seed), facilitates the movement of resistant individuals or populations to new areas. cambridge.orgbelnet.befao.orgnih.govnih.gov
For weeds resistant to dinitroanilines, like other herbicides, the extent of spatial spread depends on the weed species' reproductive biology, dispersal mechanisms, and landscape structure. Understanding these dispersal patterns is critical for predicting the rate and scale of resistance spread and for implementing effective management strategies, such as cleaning farm equipment to prevent seed movement. fao.org
Modeling Herbicide Resistance Evolution at Landscape Scales
Modeling herbicide resistance evolution at landscape scales is a valuable tool for understanding the complex interactions between biological factors, environmental conditions, and management practices that drive the spread of resistance across agricultural landscapes. chemijournal.com These models can integrate factors such as weed population dynamics, gene flow (pollen and seed dispersal), herbicide use patterns, and the fitness costs associated with resistance alleles. By simulating different scenarios, models can help predict the trajectory of resistance evolution, identify high-risk areas, and evaluate the effectiveness of various resistance management strategies implemented at a broader spatial scale. chemijournal.com While the provided search results discuss modeling in the general context of herbicide resistance, specific landscape-scale modeling efforts focused solely on Benfluralin resistance were not detailed, but the principles apply to dinitroaniline herbicides as a class.
Strategies for Resistance Management
Mitigating the evolution of herbicide resistance fundamentally relies on reducing selection pressure through diverse weed control techniques, minimizing the spread of resistant weed seeds or pollen, and preventing the replenishment of the soil seedbank with resistant biotypes researchgate.net. Effective resistance management programs require a shift from solely relying on single-year economic thresholds to a more holistic approach that integrates various control options researchgate.net.
Diversification of Weed Control Methods
Diversifying weed control methods is a core recommendation for managing herbicide resistance. This involves incorporating non-chemical methods alongside herbicide applications to reduce the reliance on any single control tactic researchgate.netmdpi.com. Examples of diversification include cultural practices that enhance crop competitiveness, mechanical control methods like cultivation, and harvest weed seed control (HWSC) researchgate.netmdpi.compublications.csiro.au. Research indicates that crop diversity is a highly effective tool for slowing herbicide resistance iastate.edu. Studies have shown that diversified approaches, including increased seeding rates and rotations with competitive winter cereals, can lower weed densities, particularly for species like wild oat and foxtail canadianagronomist.ca. While reduced herbicide use in some diversified systems might initially lead to increased weed biomass, crop yield is often not negatively affected psu.edu.
Rotation of Different Herbicide Modes of Action
Rotating herbicides with different modes of action is a widely recommended strategy to delay or prevent resistance development mdpi.comresearchgate.net. The principle is that weeds resistant to one MOA are likely to be controlled by a herbicide with a different MOA uwa.edu.au. Regularly rotating herbicides with varying MOAs across different crops or seasons helps reduce the selection pressure on weed populations for resistance to a specific MOA mdpi.commdpi.com. However, simple rotation patterns may have limited effectiveness in delaying resistance compared to more complex rotations or mixtures uwa.edu.au. It is crucial to consider the MOA and site of action of herbicides used in rotation to prevent the development of multiple resistance mdpi.com.
Integrated Weed Management Approaches
Integrated Weed Management (IWM) combines cultural, mechanical, biological, and chemical methods to reduce reliance on herbicides and slow resistance development agronomyjournals.com. IWM programs consider all available options for effective weed control in a given situation researchgate.net. Studies have shown that growers with herbicide resistance on their farms tend to adopt more IWM practices publications.csiro.auresearchgate.net. Research indicates that IWM strategies can be effective in reducing herbicide reliance and improving weed control for certain weed species canadianagronomist.ca. Practices such as crop rotation, cover cropping, and HWSC are integral components of IWM that contribute to resistance management researchgate.netgrowiwm.org. While the adoption of IWM practices can be a reaction to initial resistance development, there is evidence that these practices, such as HWSC, can potentially reduce the seed set of weeds with the potential for new forms of resistance publications.csiro.au.
Challenges in Managing Resistance to Multiple Modes of Action
The evolution of resistance to multiple herbicide modes of action presents a significant challenge, leaving farmers with limited or no effective herbicide options for certain weed infestations researchgate.netcdnsciencepub.com. Multiple resistance occurs when weeds evolve resistance to herbicides with different MOAs growiwm.org. This can happen through repeated use of different herbicide groups over time growiwm.org. Managing multiple resistance requires integrating more non-chemical control tactics alongside chemical strategies growiwm.orggrowiwm.org. It can be difficult to select multiple effective herbicide MOAs for every weed species present in a field, especially when dealing with known resistant biotypes and weeds with a high potential for resistance evolution growiwm.org. Research highlights the importance of layering different effective herbicide sites-of-action with non-chemical tactics to maintain the utility of weed control technologies, particularly in the face of multiple resistance cdnsciencepub.com.
Table 1: Summary of Herbicide Resistance Management Strategies
| Strategy | Description | Key Benefits | Associated Research Findings |
| Diversification of Weed Control Methods | Incorporating non-chemical methods (cultural, mechanical, biological) with herbicides. | Reduces selection pressure on single MOA, enhances crop competitiveness. | Crop diversity is highly effective iastate.edu. Increased seeding rates and competitive rotations reduce weed density canadianagronomist.ca. Crop yield often unaffected by reduced herbicide in diversified systems psu.edu. |
| Rotation of Different Herbicide Modes of Action | Alternating herbicides with different MOAs over time or across crops. | Delays resistance development to specific MOAs. | Simple rotations may be less effective than complex rotations or mixtures uwa.edu.au. Crucial for preventing multiple resistance mdpi.com. |
| Integrated Weed Management (IWM) Approaches | Combining multiple control tactics (cultural, mechanical, biological, chemical). | Holistic approach, reduces herbicide reliance, slows resistance development. | Growers with resistance adopt more IWM publications.csiro.auresearchgate.net. Effective in reducing herbicide reliance and improving control for certain weeds canadianagronomist.ca. HWSC can reduce seed set of potentially resistant weeds publications.csiro.au. |
| Challenges in Managing Multiple Resistance | Dealing with weeds resistant to several herbicide MOAs. | Highlights the need for diverse tactics when herbicide options are limited. | Requires integrating more non-chemical tactics growiwm.orggrowiwm.org. Difficult to select multiple effective MOAs for all weeds growiwm.org. Layering tactics is crucial cdnsciencepub.com. |
Advanced Analytical Methodologies for Benfluralin Research
Chromatographic Techniques for Residue Analysis
Chromatographic methods are fundamental in the analysis of Benfluralin residues due to their ability to separate the compound from complex sample matrices and other co-eluting substances. Various detectors are coupled with chromatography to achieve the required sensitivity and selectivity for trace-level analysis.
Gas Chromatography (GC)
Gas Chromatography is a well-established technique for the analysis of volatile and semi-volatile organic compounds like this compound. It is frequently used for the determination of this compound residues in environmental and agricultural samples. Sample preparation typically involves extraction using suitable solvents, followed by cleanup steps such as solid-phase extraction (SPE) to remove interfering substances before GC analysis. tandfonline.comepa.govmdpi.comtandfonline.comdntb.gov.uaresearchgate.net
Studies have demonstrated the effectiveness of GC for analyzing this compound residues in matrices such as turfgrass thatch and soil. tandfonline.comtandfonline.com A method involving extraction with an acetonitrile-water mixture, purification with C18 SPE tubes, and quantification by megabore column GC has been reported with method sensitivities of 0.05 mg/kg for thatch and 0.02 mg/kg for soil. tandfonline.comtandfonline.com Another GC-based method for determining this compound in soil involves extraction with acetonitrile (B52724):water, followed by C18 SPE purification and GC with electron capture detection. epa.gov
Different GC columns can be used for this compound analysis. For instance, a 5% Carbowax 20M column can provide near-baseline separation of this compound from ethalfluralin (B166120), while an ULTRA-BOND™ 100/120 mesh column can separate this compound from trifluralin (B1683247). epa.gov
Electron Capture Detection (ECD)
The Electron Capture Detector (ECD) is a highly sensitive detector for compounds containing electronegative atoms like halogens and nitro groups, which are present in the this compound molecule. GC-ECD is a common and effective method for the trace analysis of this compound residues. epa.govmdpi.comdntb.gov.uaresearchgate.netepa.gov
A GC-ECD method was developed and validated for the determination of this compound residues in soil. mdpi.comdntb.gov.uaresearchgate.net This method involved extraction from soil with distilled water and ethyl acetate (B1210297), followed by solid-phase extraction (SPE). mdpi.comdntb.gov.uaresearchgate.net The method achieved a limit of quantification (LOQ) of 0.1 μg/g. mdpi.comdntb.gov.uaresearchgate.net Recoveries for this compound in soil ranged from 88% to 101% with relative standard deviations (RSD) of less than 9.7%. mdpi.comdntb.gov.uaresearchgate.net
Chromatographic conditions for GC-ECD analysis of this compound in soil have been optimized. Using a helium carrier gas flow rate of 1.5 mL/min and a detector temperature of 290 °C, this compound showed an approximate retention time of 10.23 minutes. mdpi.comresearchgate.net The oven temperature program typically starts at a lower temperature, increases to an intermediate temperature, and then to a higher temperature with holding times at each stage to achieve separation. mdpi.comresearchgate.net
Mass Spectrometry (MS)
Mass Spectrometry (MS) provides highly selective and sensitive detection for this compound analysis, offering structural information for confirmation. GC-MS is frequently used for the identification and quantification of this compound residues, often in multi-residue pesticide analysis. sielc.comrestek.comlcms.czphenomenex.comshimadzu.comnih.govnih.gov
GC-MS methods have been developed for the simultaneous determination of this compound residues in soil. nih.gov GC-MS/MS (tandem mass spectrometry) offers even greater selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte. This is particularly useful in complex matrices where co-eluting compounds might interfere with single MS analysis. sielc.comrestek.comphenomenex.comshimadzu.comnih.gov
In GC-MS/MS analysis, this compound can be identified and quantified using specific multiple reaction monitoring (MRM) transitions. For example, a common transition for this compound is the precursor ion at m/z 292.1 fragmenting to a product ion at m/z 264.0. shimadzu.com Another monitored transition can be from m/z 292.1 to m/z 206.1. shimadzu.com The use of GC-MS/MS in selected reaction monitoring (SRM) or timed-selective reaction monitoring (t-SRM) mode enhances sensitivity and reduces matrix interferences. restek.comnih.gov
Select-Ion Monitoring (SIM)
Select-Ion Monitoring (SIM) is a GC-MS acquisition mode that enhances sensitivity by monitoring only a few characteristic ions of the target analyte rather than scanning the entire mass range. This increases the time spent acquiring data for the ions of interest, leading to improved detection limits. GC-MSD (Mass Selective Detector) in SIM mode is used for multi-pesticide residue analysis, including this compound. qia.go.kr
For this compound analysis using GC-MS in SIM mode, characteristic ions are selected from the full scan mass spectrum. qia.go.kr Ions such as m/z 292 and m/z 264 are commonly monitored for this compound. qia.go.kr Monitoring multiple ions provides increased confidence in the identification of this compound. qia.go.kr This technique helps minimize interferences from the sample matrix, improving the accuracy of quantification. qia.go.kr
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic technique applicable to this compound analysis, particularly for samples that are less volatile or thermally labile. While GC is often preferred for this compound due to its volatility, HPLC offers advantages for certain sample types or when coupled with specific detectors. psu.eduhelixchrom.com
HPLC methods for this compound analysis have been developed using various column types. For instance, mixed-mode HPLC columns containing embedded ionic and hydrophobic groups have been used to separate this compound and its impurities. sielc.comsielc.com These columns offer flexibility in method development by adjusting parameters such as buffer concentration, buffer pH, and organic modifier concentration. sielc.com Detection in HPLC can be achieved using UV detection, typically at a wavelength like 250 nm. sielc.com
LC/MS Compatibility
The coupling of Liquid Chromatography with Mass Spectrometry (LC/MS) and tandem Mass Spectrometry (LC-MS/MS) has become a powerful tool for pesticide residue analysis, including compounds like this compound. sielc.comsielc.comhpst.czchromatographyonline.comglsciences.com LC/MS compatibility means that the mobile phases and conditions used in the HPLC separation are suitable for direct introduction into the mass spectrometer.
While this compound is traditionally analyzed by GC-MS, LC-MS/MS methods have been developed that include this compound, often as part of multi-residue panels. chromatographyonline.comglsciences.com Acetonitrile is a common solvent used in sample extraction for pesticide analysis and is compatible with LC/MS/MS. hpst.cz LC-MS/MS offers high sensitivity and selectivity through the use of multiple reaction monitoring (MRM) transitions, similar to GC-MS/MS. This allows for the analysis of a wide range of pesticides, including those less amenable to GC, in a single run. hpst.cz The use of techniques like atmospheric pressure chemical ionization (APCI) in LC-MS/MS can expand the coverage to include compounds traditionally analyzed by GC-MS, such as this compound. chromatographyonline.com
Here is a summary of some analytical methods and their performance characteristics for this compound residue analysis:
| Method | Matrix | Sample Preparation | Detection | LOQ (Limit of Quantification) | Recovery Range (%) | RSD (%) | Reference |
| GC | Soil | Extraction, C18 SPE | ECD | 0.1 μg/g | 88 - 101 | < 9.7 | mdpi.comdntb.gov.uaresearchgate.net |
| GC | Soil | Extraction, Florisil cleanup | ECD | 5 to 10 ppb | Not specified | Not specified | nih.gov |
| GC | Soil, Thatch | Extraction, C18 SPE | NPD | 0.02 mg/kg (soil), 0.05 mg/kg (thatch) | 82.9 - 84.2 (soil), 84.1 - 85.6 (thatch) | 1.9 - 2.1 (soil), 1.3 - 1.8 (thatch) | tandfonline.comtandfonline.com |
| GC-MS | Soil | Quantitative procedure | MS | Not specified | Not specified | Not specified | nih.govnih.gov |
| GC-MS/MS | Olive oil | Multiresidue method | MS/MS | Not specified | Not specified | Not specified | sielc.comsielc.com |
| GC-MSD | Fruits and Vegetables | Extraction, Cleanup | SIM | < 10 ppb | Not specified | Not specified | restek.comqia.go.kr |
| TD-GC/MS | Aqueous solutions | Solid-phase extraction (MC) | MS (SIM) | 0.5 ng/L | Not specified | Not specified | lcms.cz |
| GC-MS/MS | Drinking Water | Solid-phase extraction | MRM | Not specified | Not specified | Not specified | shimadzu.com |
| GC-MS | Atmospheric samples | Extraction, SPE cartridges | Full scan MS | 0.05-0.18 pg m-3 (particulate), 26-88 pg m-3 (gaseous) | > 95% (gaseous) | 5±1% (repeatability), 13±3% (reproducibility) | nih.gov |
| HPLC | Not specified | Not specified | UV (250 nm) | Not specified | Not specified | Not specified | sielc.com |
| LC-MS/MS | Tea | Solvent extraction | APCI-MS/MS | 5 ng/g | 70 - 120 | < 20 | chromatographyonline.com |
| LC/MS/MS | Water | Not specified | MS/MS | Not specified | Not specified | Not specified | glsciences.com |
Note: The LOQ, recovery, and RSD values may vary depending on the specific matrix, sample preparation method, and instrument parameters used in each study.
Mixed-Mode Chromatography (e.g., Obelisc R Columns)
Mixed-mode chromatography combines different separation mechanisms, such as reversed-phase, ion exchange, and normal phase interactions, within a single column. This approach offers enhanced selectivity and the ability to separate compounds with diverse chemical properties in a single run. sielc.comhplc.euzodiaclifesciences.com
Obelisc R columns, developed by SIELC Technologies, are examples of mixed-mode columns specifically designed for use in applications that typically employ reversed-phase chromatography. sielc.comsielc.com These columns incorporate both ionic and hydrophobic functional groups, allowing for tunable retention and separation based on mobile phase parameters like buffer concentration, pH, and organic modifier concentration. sielc.comhplc.eu Obelisc R columns have been utilized for the analysis of this compound and its impurities, as well as for multi-residue pesticide analysis methods. sielc.com The method developed for this compound analysis on an Obelisc R column (2.1×150 mm, 5 µm, 100A) utilized a gradient mobile phase of acetonitrile and ammonium (B1175870) acetate buffer at pH 4.5, with UV detection at 250 nm. sielc.com
Spectrophotometric Methods
Spectrophotometric methods, particularly Ultraviolet (UV) spectrophotometry, are valuable tools for the qualitative and quantitative analysis of this compound. These methods rely on the absorption of UV light by the this compound molecule. psu.edursc.orgufrgs.br
Ultraviolet (UV) Spectrophotometry
UV spectrophotometry is a widely used and cost-effective technique for drug quality control and quantitative analysis. ufrgs.brinnovareacademics.in It involves measuring the absorbance of a sample solution at specific wavelengths in the UV region. ufrgs.brinnovareacademics.in For this compound, UV spectrophotometry can be used for identification and quantification in various matrices. psu.edursc.org
Zero-Order, First-Derivative, and Second-Derivative UV Spectrophotometry
Zero-order UV spectrophotometry refers to the standard absorption spectrum. Derivative UV spectrophotometry involves mathematically transforming the zero-order spectrum into its first, second, or higher derivatives with respect to wavelength. psu.edursc.orginnovareacademics.inresearchgate.net This technique can enhance resolution, reduce noise, and minimize matrix effects, improving the specificity and sensitivity of the analysis, especially in complex samples or when dealing with interfering substances. ufrgs.brinnovareacademics.inresearchgate.net
Studies have explored the utility of zero-order, first-derivative, and second-derivative UV spectrophotometry for the identification and determination of this compound, along with other dinitroaniline herbicides like trifluralin, isopropalin, and oryzalin. psu.edursc.org Linear calibration graphs have been established using zero-order and first-derivative UV spectrophotometry. psu.edursc.org
Sample Preparation Techniques
Effective sample preparation is crucial for isolating and concentrating this compound from various matrices before analysis. Different techniques are employed depending on the sample type. researchgate.nethplc-shop.de
Extraction Methods (e.g., Distilled Water, Ethyl Acetate)
Extraction is a common sample preparation step used to isolate this compound from solid or liquid matrices. The choice of solvent depends on the properties of this compound and the matrix. Mixtures of solvents are often used to optimize extraction efficiency. researchgate.netmdpi.comdntb.gov.ua
For instance, in the analysis of this compound residues in soil, a method has been developed that involves extraction with a mixture of distilled water and ethyl acetate. researchgate.netmdpi.comdntb.gov.ua This method demonstrated good recoveries for this compound in soil samples, ranging from 88% to 101%. researchgate.netmdpi.comdntb.gov.ua
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and preconcentration. It involves passing a liquid sample through a solid sorbent material that retains the analyte of interest while allowing the matrix components to pass through. tandfonline.comepa.govgcms.czresearchgate.net this compound can be effectively purified and concentrated using SPE. tandfonline.comepa.gov
C18 SPE cartridges are commonly used for the extraction and purification of this compound residues from various matrices, including soil and turfgrass thatch. tandfonline.comepa.govtandfonline.com In one method, this compound residues were extracted from thatch and soil using an acetonitrile-water mixture, followed by purification with C18 SPE tubes. tandfonline.comtandfonline.com The sorption characteristics of this compound on C18 SPE tubes have been found to be good, with high recovery rates achievable under appropriate conditions, such as using a 50% acetonitrile/water mixture for application to the tubes. tandfonline.com Elution of this compound from the C18 cartridge can be performed using solvents like toluene (B28343) or hexane. epa.govtandfonline.com
Research Findings on Sample Preparation:
A study on this compound residues in soil utilized extraction with distilled water and ethyl acetate followed by SPE with C18 cartridges. researchgate.netmdpi.comdntb.gov.ua The method achieved a limit of quantification (LOQ) of 0.1 μg/g for this compound in soil, with recoveries between 88% and 101% and relative standard deviations (RSD) less than 9.7%. researchgate.netmdpi.comdntb.gov.ua
Another study focusing on turfgrass thatch and soil demonstrated the use of acetonitrile-water extraction and C18 SPE for this compound analysis. tandfonline.comtandfonline.com Recoveries for this compound in fortified thatch and soil samples averaged over 84%. tandfonline.com
Interactive Data Table (Example based on search results):
| Matrix | Extraction Method | SPE Sorbent | Recovery Range (%) | LOQ (μg/g or μg/L) | Reference |
| Soil | Distilled water + Ethyl acetate | C18 | 88 - 101 | 0.1 μg/g | researchgate.netmdpi.comdntb.gov.ua |
| Turfgrass Thatch | Acetonitrile-water mixture | C18 | ~84 (average) | 0.05 mg/kg | tandfonline.comtandfonline.com |
| Soil (Turfgrass) | Acetonitrile-water mixture | C18 | ~84 (average) | 0.02 mg/kg | tandfonline.comtandfonline.com |
Method Validation and Performance Characteristics
Method validation for this compound analysis involves assessing several performance characteristics to confirm that the method is suitable for its intended purpose. These characteristics typically include selectivity, limits of detection and quantification, recovery rates, and precision (evaluated through relative standard deviations).
Selectivity, Limits of Detection (LOD), and Limits of Quantification (LOQ)
Selectivity is a key aspect of analytical method validation, ensuring that the method accurately measures this compound without significant interference from other compounds in the matrix. Chromatographic methods, such as Gas Chromatography coupled with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS), are commonly employed, relying on the separation of this compound from co-extracted substances based on their differing chemical properties and interactions with the stationary phase. A GC-ECD analytical method developed for determining this compound residues in soil demonstrated chromatographic separation, with this compound eluting at an approximate retention time of 10.236 minutes. mdpi.comresearchgate.net
The sensitivity of an analytical method is described by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD represents the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. For a GC-ECD method used for this compound analysis in soil, the LOD was determined to be 0.015 μg/g, and the LOQ was 0.1 μg/g. mdpi.comresearchgate.net These limits were calculated according to established guidelines, with the LOD based on a signal-to-noise ratio of three and the LOQ based on the lowest spiked level yielding reliable results. mdpi.com In another study utilizing GC/MS for soil analysis, the LOQ and LOD for this compound were reported as 0.010 µg/g and 0.003 µg/g, respectively, which were consistent with values for ethalfluralin and trifluralin. epa.gov Matrix effects, which can influence signal intensity, were assessed in one study for soil, indicating a mild signal suppression for this compound (-4.86%). researchgate.net
Recovery Rates and Relative Standard Deviations (RSDs)
Accuracy and precision are evaluated through recovery studies and the determination of relative standard deviations (RSDs). Recovery rates indicate how effectively the analytical method extracts and detects the analyte from the sample matrix. Precision, expressed as RSD, reflects the reproducibility of the measurements.
For the GC-ECD method applied to soil samples spiked with this compound at concentrations of 0.1, 0.5, and 1 μg/g, the average recovery rates ranged from 88% to 101%. mdpi.comresearchgate.net The corresponding RSDs for this compound in soil were between 8.7% and 9.7%. mdpi.comresearchgate.net These values fall within typical acceptable ranges for pesticide residue analysis, where guidelines often require recoveries between 70% and 120% and RSDs of up to 20%. mdpi.comresearchgate.net Another method using GC/MS for soil analysis also reported mean recoveries and RSDs for this compound within the acceptable guideline requirements (70-120% and ≤20%). epa.gov
The following table summarizes representative recovery and RSD data for this compound in soil:
| Matrix | Spiked Level (µg/g) | Average Recovery (%) | RSD (%) | Method |
| Soil | 0.1 | 88-101 | 8.7-9.7 | GC-ECD mdpi.comresearchgate.net |
| Soil | 0.5 | 88-101 | 8.7-9.7 | GC-ECD mdpi.comresearchgate.net |
| Soil | 1 | 88-101 | 8.7-9.7 | GC-ECD mdpi.comresearchgate.net |
| Soil | LOQ (0.010) | Within 70-120 | ≤20 | GC/MS epa.gov |
| Soil | 200 × LOQ (2.000) | Within 70-120 | ≤20 | GC/MS epa.gov |
Application of Analytical Methods in Environmental Matrices and Biological Samples
Validated analytical methods are essential for monitoring the presence and behavior of this compound in various environmental compartments and biological organisms.
Soil, Water, and Waste Matrices
Analytical methods, including GC-ECD and GC/MS, are routinely applied to determine this compound residues in soil matrices. mdpi.comresearchgate.netepa.gov Extraction procedures for soil often involve the use of solvents such as distilled water and ethyl acetate, followed by cleanup steps like solid-phase extraction (SPE). mdpi.comresearchgate.net this compound exhibits moderate persistence in soil. herts.ac.uk
For water and waste matrices, EPA Method 8091 describes the use of gas chromatography with either electron capture detection or nitrogen-phosphorus detection for the analysis of this compound. nih.gov this compound is not typically persistent in water and is not expected to leach significantly to groundwater due to its high organic carbon-water (B12546825) partitioning coefficient (Koc). herts.ac.ukregulations.gov However, some of its degradates are anticipated to be more mobile and soluble in water than the parent compound. regulations.gov Modeling approaches are also utilized to estimate potential concentrations of this compound and its degradates in surface water and groundwater. regulations.gov
Plant Tissues (e.g., Lettuce, Alfalfa, Peanuts, Wheat)
Analytical methods are also applied to investigate this compound residues in various plant tissues, particularly in crops where it is used as a herbicide. Studies have been conducted on leafy crops like lettuce, as well as pulses and oilseeds such as alfalfa and peanuts, following soil application. mdpi.comresearchgate.net Analysis of wheat has also been performed after foliar application. mdpi.comresearchgate.net
Research findings indicate that in lettuce, only low levels of the parent this compound (1.3% of total radioactive residues) were detected. mdpi.comresearchgate.net A significant proportion of the residues in lettuce, alfalfa, and peanuts remained unextracted or were incorporated into the natural components of the plants. mdpi.comresearchgate.net The extracted fractions from these plant tissues contained numerous unidentified metabolites. mdpi.comresearchgate.net Regulatory analytical methods for determining this compound in plant matrices are required, and multi-residue protocols have been tested for their effectiveness in recovering this compound and its metabolites. epa.gov
Regulatory Science and Risk Management
Pesticide Reregistration and Tolerance Reassessment Processes
In the United States, pesticides like benfluralin undergo a reregistration process under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) to ensure they meet current scientific and regulatory standards. govinfo.govepa.gov This involves a comprehensive review of the scientific database supporting the pesticide's registration. epa.govgovinfo.gov The EPA determines if pesticides containing the active ingredient are eligible for reregistration based on whether they can be used without posing unreasonable risks to human health and the environment. epa.gov The Agency's decision is documented in a Reregistration Eligibility Document (RED). epa.govepa.gov
Simultaneously, under the Food Quality Protection Act (FQPA), the EPA conducts tolerance reassessments to ensure that residue levels in food meet safety standards, particularly for sensitive populations like infants and children. epa.govgovinfo.govfederalregister.gov The this compound tolerances were found to meet the FQPA safety standards. epa.govgovinfo.gov The reregistration process for this compound involved data call-ins in 1991 and 1995 to address missing or inadequate studies. epa.gov The database supporting the reregistration of this compound was considered substantially complete, and risks were mitigated to allow use according to approved labeling without posing unreasonable risks. govinfo.gov The this compound RED was approved in July 2004. epa.govusgs.gov
Human Health Risk Assessments and Risk Mitigation
While acute oral and dermal toxicity is considered practically non-toxic, longer-term studies indicated toxicity to the kidneys, liver, and thyroid at high dose levels in test animals. epa.gov The EPA classified this compound as having "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential." epa.gov Risk mitigation measures are identified and implemented to address potential human health risks. epa.gov For residential use, risks to handlers were not of concern based on calculated Margins of Exposure (MOEs) being greater than 100. epa.gov
Environmental Risk Assessments and Risk Mitigation
Environmental risk assessments for this compound evaluate the potential impact on non-target terrestrial and aquatic organisms. epa.govgovinfo.govfederalregister.gov The EPA conducts screening-level ecological risk assessments using modeling to evaluate potential environmental risks. epa.gov this compound is considered practically non-toxic to birds on an acute and subacute basis, but chronic avian studies showed reproductive effects. epa.gov It is classified as practically non-toxic to small mammals acutely. epa.gov However, this compound has been found to be very highly toxic to freshwater fish acutely and very highly toxic to estuarine/marine invertebrates. epa.gov
Concerns were identified regarding potential risks to endangered species. epa.gov Risk mitigation measures are required to lessen these risks, including reductions in application rates and/or the number of applications for certain use sites like non-cropland areas, ornamentals, and Christmas tree farms. epa.gov Label amendments are also required to minimize potential for spray drift. epa.gov Additional data were required to assess risks to birds, freshwater invertebrates, freshwater and estuarine fish, and non-target plants. epa.gov
Data Requirements and Deficiencies in Regulatory Submissions
Regulatory submissions for pesticides like this compound require a comprehensive set of scientific data to support registration and reregistration decisions. epa.govfederalregister.gov During the second phase of reregistration for this compound, the EPA identified missing or inadequate studies, leading to Data Call-Ins (DCIs) in 1991 and 1995. epa.gov
The this compound RED required multiple confirmatory data requirements. epa.gov These included studies on acute fish toxicity, acute aquatic invertebrate toxicity, acute estuarine/marine toxicity in fish and mollusk, fish life cycle, avian reproduction, aquatic plant growth, vegetative vigor, aerobic aquatic metabolism, a 90-day inhalation study in rats, and carcinogenicity studies in mice. epa.gov Deficiencies were noted in confined rotational crop studies regarding metabolite identification and characterization, indicating a need for further studies on rotational crop metabolism in various crops. semanticscholar.org A subchronic inhalation study was also required. regulations.gov The eligibility for reregistration was contingent upon addressing current data gaps and confirmatory data needs. govinfo.govnih.gov
Public Participation and Stakeholder Engagement in Regulatory Decisions
Public participation and stakeholder engagement are integral parts of the pesticide reregistration and tolerance reassessment processes conducted by the EPA. govinfo.govepa.govfederalregister.govepa.wa.gov.au The Agency undertakes efforts to increase transparency, consult with stakeholders, and engage the public in developing regulatory decisions. govinfo.govepa.gov
For this compound, the human health and environmental risk assessments were placed in the public docket and made available for public comment through a Federal Register notice. epa.govfederalregister.gov A 60-day public comment period was provided for the risk assessments. federalregister.govvt.edu The EPA received comments from stakeholders, including registrants and environmental agencies. govinfo.govepa.gov The Agency reviews and responds to comments received during these periods and may request public input on risk mitigation measures before finalizing decisions. federalregister.gov
International Regulatory Status and Approvals (e.g., EU, US EPA)
This compound has been registered in the United States since 1970. epa.gov The US EPA has completed the reregistration process for this compound, determining that products containing the active ingredient are eligible for reregistration provided specific data requirements are met and risk mitigation measures and label amendments are adopted. govinfo.govnih.gov
In the European Union, the approval of this compound as an active substance has not been renewed. agrinfo.eueuropa.eucolead.linkwindows.net The non-renewal was based on concerns identified by the European Food Safety Authority (EFSA) regarding long-term risks to birds, mammals, and aquatic organisms, as well as its genotoxicity potential. agrinfo.eupollinis.org The necessary approval criteria were not satisfied, leading to the decision not to renew. agrinfo.eu EU Member States were required to withdraw authorizations for plant protection products containing this compound by August 12, 2023, with a total phase-out of its use in the EU by May 12, 2024, at the latest. agrinfo.eueuropa.eu Maximum Residue Levels (MRLs) for this compound in the EU are expected to be maintained or reduced to the limit of determination. colead.linkwindows.net
Advanced Synthetic Methodologies and Derivatization
Environmentally Benign Synthesis Approaches
The development of environmentally benign synthetic methodologies is a significant focus in modern chemistry, aiming to reduce the environmental impact of chemical production. This includes minimizing waste, using less hazardous substances, and developing energy-efficient processes. While direct examples of "environmentally benign synthesis approaches" specifically for benfluralin are not prominently detailed in the provided search results, the broader context of green chemistry principles is increasingly being applied to the synthesis of agrochemicals and fluorinated compounds.
PFAS-Free Synthesis of Fluorinated Compounds
Per- and polyfluoroalkyl substances (PFAS) are a class of fluorinated compounds raising environmental concerns. Efforts are underway to develop synthetic methods that avoid the use of PFAS reagents, particularly for introducing fluorine atoms or fluorinated groups like the trifluoromethyl group into molecules uva.nlamsterdamsciencepark.nlchemistryworld.comeuropeanpharmaceuticalreview.com. Recent research has demonstrated PFAS-free methods for furnishing molecules with a trifluoromethyl group attached to a sulphur, nitrogen, or oxygen atom uva.nleuropeanpharmaceuticalreview.com. One such procedure utilizes caesium fluoride (B91410) salt as the fluorine source and can be applied in flow chemistry systems, offering a more controlled and safer environment for reactions uva.nleuropeanpharmaceuticalreview.com. This approach provides an environmentally friendly alternative for synthesizing pharmaceutical and agrochemical compounds that incorporate the trifluoromethyl group uva.nlamsterdamsciencepark.nl. While these specific methods describe the introduction of CF₃ groups onto heteroatoms (N, S, O) uva.nleuropeanpharmaceuticalreview.com, and this compound has a CF₃ group on an aromatic carbon, the overarching goal of developing PFAS-free fluorination methods is relevant to the synthesis of many fluorinated agrochemicals, including the class to which this compound belongs. The pursuit of environmentally benign trifluoromethylation strategies using alternatives like trifluoroacetic acid (TFA) is also an active research area frontiersin.org.
Derivatization of Molecules with Trifluoromethyl Groups
The introduction of the trifluoromethyl (-CF₃) group into organic molecules is a crucial transformation in the synthesis of many pharmaceuticals and agrochemicals, as it can enhance properties such as lipophilicity, metabolic stability, and bioavailability uva.nlnih.gov. Various methods have been developed for the derivatization of molecules with trifluoromethyl groups. These include methods utilizing CF₃ radicals, often generated from reagents like Langlois' reagent (NaSO₂CF₃) nih.govresearchgate.net.
Environmentally benign approaches to trifluoromethylation are being explored, including electrochemical methods that avoid the need for transition metal catalysts or external chemical oxidants researchgate.netchemrevlett.com. For instance, electrochemical oxidative radical C-H trifluoromethylation of arenes using Langlois' reagent has been reported as an efficient and environmentally benign method researchgate.net. Photocatalytic strategies are also being investigated for efficient C-CF₃ bond construction under mild conditions, often utilizing trifluoroacetic acid (TFA) or its derivatives as cost-effective and stable trifluoromethylation reagents frontiersin.orgfrontiersin.org. These advancements in trifluoromethylation methodologies, particularly those focusing on milder conditions and reduced environmental impact, are relevant to the synthesis of fluorinated compounds like this compound, which contains a trifluoromethylphenyl moiety.
Novel Synthetic Routes for this compound and Related Compounds
While detailed novel synthetic routes specifically for this compound are not extensively described in the provided search results, information on the synthesis of related dinitroaniline herbicides, such as pendimethalin (B1679228), can offer insights into potential alternative strategies for this class of compounds.
Traditional production methods for pendimethalin, another dinitroaniline herbicide, can involve a relatively long process route google.com. However, novel processes have been developed to prepare N-alkyl-3,4-dialkyl-2,6-dinitroanilines, including pendimethalin google.com. One reported method for preparing pendimethalin involves the amination of m-halogen-o-xylene and 3-pentylamine in the presence of a catalyst, followed by a nitration reaction google.com. This method is described as having a shorter reaction process route and avoiding issues related to the nitration selectivity of o-xylene (B151617) encountered in prior art google.com. The yield of pendimethalin using this method is reported to be over 70 percent google.com.
This compound is structurally similar to trifluralin (B1683247) and pendimethalin, all being dinitroaniline herbicides containing a trifluoromethyl group or other alkyl substituents on the aniline (B41778) nitrogen and nitro groups on the phenyl ring wikipedia.orgwikipedia.orgwikipedia.org. This compound was developed from trifluralin wikipedia.org. The synthesis of dinitroaniline herbicides typically involves nitration of an appropriately substituted aniline or a precursor, followed by alkylation of the amino group. Given the structural similarities, novel synthetic strategies developed for related dinitroanilines, such as the amination-nitration sequence described for pendimethalin google.com, could potentially inform the development of alternative or improved synthetic routes for this compound. Research into novel herbicidal compounds with trifluoromethyl or trifluoromethoxy groups also contributes to the broader understanding of synthetic approaches for this class of agrochemicals nih.gov.
Future Research Directions and Emerging Issues
Investigation of Benfluralin Degradate Toxicity and Environmental Fate
Research into the environmental fate of this compound indicates variable soil persistence with different degradation mechanisms. epa.gov It has low mobility in soils, and parent this compound is not expected to leach significantly into groundwater. epa.gov However, a degradate, 2,6-dinitro-4-trifluoromethyl-phenol, has been observed to form in soil metabolism studies and is considered more mobile than the parent compound, with a higher potential to leach to groundwater. epa.govepa.gov This degradate was formed at 6% of the parent in a soil metabolism study. epa.gov
This compound can dissipate through photodegradation on soil and in water, as well as through volatilization from wet or dry soil. regulations.gov Anaerobic and aerobic microbial degradation also contribute to its dissipation. regulations.gov Despite its low mobility, high levels of unextractable residues (UER) have been found in environmental fate studies, and the availability of these residues to reach water sources is uncertain. regulations.gov
Studies have assessed the dissipation kinetics of this compound in soil, with reported half-lives ranging from 11.4 to 37.9 days depending on factors like initial concentration, temperature, soil moisture, and soil type. researchgate.net Another study reported half-lives of 21.66 and 30.13 days in the top 0-20 cm of soil, indicating it is moderately persistent. researchgate.netmdpi.com Leaching studies in soil profiles have shown that this compound can exhibit high leaching following preferential flow, contributing to its dissipation. researchgate.netmdpi.com
Further investigation is needed to fully understand the toxicity of this compound degradates. regulations.gov While a total toxic residue (TTR) approach, which includes the parent and major degradates, has been used in assessments, little is known about the specific toxicity of these breakdown products. regulations.gov
Molecular Mechanisms of Action in Diverse Non-Target Organisms
While this compound's mode of action in target plants involves disrupting microtubule formation, research is exploring its effects and molecular mechanisms in diverse non-target organisms. Studies have indicated potential risks to various non-target terrestrial and aquatic organisms, including birds, mammals, fish, aquatic invertebrates, and non-target plants. epa.govregulations.gov
Research using zebrafish as an aquatic vertebrate model has demonstrated the developmental toxicity of this compound. nih.govx-mol.com Exposure to this compound induced morphological and physiological alterations in zebrafish, including changes in body length, yolk sac, and heart edema. nih.govx-mol.com It was also shown to inhibit normal growth through abnormal expression of cell cycle regulatory genes and increase oxidative stress, inflammation, and apoptosis. nih.govx-mol.com Specifically, a significant increase in reactive oxygen species (ROS) was observed in zebrafish treated with this compound. nih.govx-mol.com Malformation of the heart and vascular structures, as well as reduced liver size, were also identified in zebrafish models. nih.govx-mol.com
Studies on earthworms (Octodrilus complanatus) have revealed significant effects of this compound on their growth and survival, with the magnitude of effects depending on the herbicide rate and time after treatment. agriculturejournals.czresearchgate.net High weight reduction in earthworms was observed at double the recommended herbicide rate. agriculturejournals.czresearchgate.net
This compound has been found to be very highly toxic to freshwater fish on an acute basis. epa.govepa.gov Chronic data for freshwater fish indicate that growth and development are sensitive endpoints, with potential effects on fish length and survival at certain concentrations. nih.govepa.gov It is also considered very highly toxic to estuarine/marine invertebrates acutely. epa.gov While considered practically non-toxic to honey bees acutely, there is uncertainty regarding potential risks to pollinators due to a lack of comprehensive data. epa.govregulations.gov Assessing the risk to non-target plants is also challenging due to insufficient toxicity data. epa.gov
The impact of this compound on soil microbial communities is also an area of investigation. Some studies suggest that this compound can decrease soil microbial carbon, although microbial biomass content may return to initial values over time depending on incubation conditions. researchgate.netgrainsa.co.za The relationship between herbicide persistence and microbial biomass-C content has been described by parabolic curves. researchgate.net
Further research is required to fully evaluate the molecular mechanisms of action of herbicides like this compound in animal cells and their effects on biological functions across different levels of organization, from individual organisms to communities, including the effects of commercial formulations. researchgate.net
Integrated Approaches for Herbicide Resistance Management
Integrated weed management (IWM) strategies are crucial for sustainable weed control and mitigating the development of herbicide resistance. sriramchem.comfunaab.edu.ng IWM involves combining multiple weed management systems, such as cultural, mechanical, biological, and chemical methods, to keep weed interference below economic thresholds. funaab.edu.ng this compound, as a pre-emergence herbicide, can be incorporated into IWM programs. sriramchem.com
Herbicide resistance evolves due to the repeated and intensive use of herbicides with the same mode of action. hracglobal.comcroplife.org.au To delay resistance, it is recommended to rotate the use of herbicides with different modes of action, tank-mix herbicides with different effective modes of action, and avoid sequential applications of the same herbicide. hracglobal.comcroplife.org.aulebanonturf.comlsuagcenter.com Integrated approaches that include non-chemical weed control practices are essential. hracglobal.com
This compound belongs to the dinitroaniline class, which inhibits microtubule assembly (HRAC Group 3). wikipedia.orgherts.ac.ukfao.org To date, there is no documented resistance to Group 3 herbicides like this compound in certain problematic weeds such as waterhemp, making it a valuable tool in resistance management programs where these weeds are an issue. regulations.gov However, continuous monitoring of weed populations for signs of resistance development after herbicide application is important. lebanonturf.com If resistance is suspected, alternative control methods or herbicides with different modes of action should be used, and the movement of resistant weed seeds should be prevented. lebanonturf.comlsuagcenter.com
Development of Novel Detection and Sensing Technologies for this compound
Developing effective detection methods for this compound is important due to its potential for bioaccumulation in aquatic organisms and associated risks. nih.govresearchgate.net Research is exploring novel approaches for sensitive detection and sensing of this compound in various matrices, including plants. nih.gov
One promising area involves the development of fluorescent probes. A surfactant-assisted fluorescent probe has been reported for the detection of this compound in water with high sensitivity, achieving a detection limit of 80 nM. nih.gov The use of a specific surfactant was found to significantly amplify the probe's response signal. nih.gov This strategy has also been demonstrated for fluorescent imaging of this compound in plants, allowing for the observation of its absorption into the roots of seedlings. nih.gov
Other analytical methods for determining this compound residues in soil have been developed and validated, such as gas chromatography coupled with electron capture detection (GC-ECD). researchgate.netmdpi.com This method involves extraction and solid-phase extraction (SPE) and has shown acceptable recovery rates and relative standard deviations for this compound in soil. researchgate.net
Further development of advanced detection and sensing technologies is needed for efficient monitoring of this compound in environmental samples and biological systems.
Long-term Ecological Impacts of this compound Use
Assessing the long-term ecological impacts of this compound use is crucial for understanding its broader environmental consequences. While screening-level ecological risk assessments have been conducted, identifying potential risks to various non-target organisms, further long-term studies are needed. epa.govregulations.gov
Potential risks have been identified for birds, mammals, and plants from chronic exposure. regulations.gov Chronic risk quotient (RQ) values for birds and mammals have been estimated, indicating potential concern. regulations.gov Levels of concern for terrestrial plants can be exceeded following spray drift or runoff, particularly for germinating and young seedlings. regulations.gov
In aquatic environments, potential risks to fish, aquatic-phase amphibians, and aquatic invertebrates have been identified from both acute and chronic exposure. regulations.gov Risk quotients exceeding levels of concern have been observed for aquatic non-vascular and vascular plants. regulations.gov
This compound is considered to have the potential to bioaccumulate in aquatic organisms, including fish, based on its bioconcentration factors (BCFs). epa.govregulations.gov While depuration can occur, the potential for accumulation raises concerns about long-term effects on aquatic ecosystems. epa.govregulations.gov Chronic avian studies have shown that this compound can cause reproductive effects in birds. herts.ac.ukepa.gov
Long-term studies are needed to evaluate the persistence and accumulation of this compound and its degradates in various environmental compartments and their chronic effects on populations and communities of non-target organisms. This includes understanding the impacts on soil ecosystems, aquatic biodiversity, and terrestrial wildlife over extended periods of exposure.
Sustainable Agricultural Practices and Herbicide Alternatives
The development and adoption of sustainable agricultural practices and herbicide alternatives are important for reducing reliance on chemical weed control methods like this compound. Integrated weed management, as discussed previously, is a key component of sustainable agriculture. sriramchem.comfunaab.edu.ng
Alternatives to chemical weed control include cultural practices, mechanical methods, and biological control. funaab.edu.ngucanr.edu Cultural controls involve practices that promote crop competitiveness and prevent weed establishment, such as proper planting time, selecting appropriate plant species, and using irrigation methods that minimize weed growth. ucanr.edu Mechanical controls include methods like mowing, trimming, cultivation (e.g., hand-weeding), and using tools like flamers or steam weeders. ucanr.edu
Organic alternatives to synthetic pre-emergent herbicides are also being explored, such as corn gluten meal, which can inhibit weed seed germination. levelgreenlandscaping.comlawnlove.com However, the effectiveness and cost-effectiveness of some organic alternatives compared to synthetic herbicides can vary. levelgreenlandscaping.com
Research is ongoing to identify and develop new sustainable weed management approaches that can be integrated with or used as alternatives to this compound, aiming to maintain effective weed control while minimizing environmental impacts and reducing the risk of herbicide resistance development.
Q & A
Q. What validated analytical methods are recommended for detecting and quantifying benfluralin residues in soil samples, and how can their accuracy be ensured?
Methodological Answer: Gas chromatography with electron capture detection (GC-ECD) paired with solid-phase extraction (SPE) is a validated method for this compound quantification in soil. Key steps include:
- Using C18 cartridges for SPE cleanup to isolate this compound from soil matrices .
- Calibrating with this compound analytical standards (purity ≥99.5%) and internal standards (e.g., diisobutyl phthalate) to ensure precision .
- Reporting recovery rates (typically 80–110%) and limit of quantification (LOQ) via spiked control samples to validate reproducibility .
Q. What are the key physicochemical properties of this compound that influence its environmental persistence and mobility?
Methodological Answer: this compound (C₁₃H₁₆F₃N₃O₄) has a molecular weight of 335.3 g/mol, log Kow (octanol-water partition coefficient) of 5.24, and vapor pressure of 1.5 × 10⁻⁴ mmHg at 25°C. These properties suggest:
Q. How does this compound toxicity vary across aquatic and terrestrial organisms, and what endpoints are critical for risk assessment?
Methodological Answer:
- Aquatic organisms :
- Rainbow trout (Oncorhynchus mykiss): Chronic NOAEC = 0.0019 mg/L (based on larval survival and growth) .
- Mysid shrimp (Americamysis bahia): Acute LC₅₀ = 0.043 mg/L .
- Terrestrial organisms :
- Earthworms (Eisenia fetida): Risk assessed via soil residue thresholds (e.g., EC₅₀ for reproduction inhibition) .
Advanced Research Questions
Q. How can contradictions in this compound regulatory decisions (e.g., EU revocation vs. EPA tolerance approvals) be reconciled through experimental design?
Methodological Answer:
- Addressing EU concerns : Conduct field studies under realistic agricultural conditions (e.g., chickpea cultivation) to measure leaching behavior and soil persistence, which are often absent in lab-based batch experiments .
- EPA tolerance validation : Use enforcement methodologies (e.g., 40 CFR 180.208) to quantify residues, ensuring compliance with revised tolerance expressions that include metabolites .
- Cross-jurisdictional harmonization : Apply EFSA’s "reliable endpoints" (e.g., NOAEC/LOAEC ratios) and EPA’s aggregate exposure models to standardize risk assessments .
Q. What experimental strategies resolve discrepancies between this compound’s low avian toxicity and its potential ecological impacts on non-target soil invertebrates?
Methodological Answer:
- Multi-species microcosm studies : Co-expose species like springtails (Folsomia candida) and mites (Hypoaspis aculeifer) to this compound-contaminated soil to assess indirect trophic effects .
- Sublethal endpoint analysis : Measure enzymatic activity (e.g., acetylcholinesterase inhibition) and reproductive output in earthworms to detect chronic effects missed by acute toxicity assays .
Q. How should researchers design studies to evaluate this compound’s interaction with co-applied herbicides (e.g., S-metolachlor) in soil systems?
Methodological Answer:
- Factorial experimental designs : Vary application rates and sequences of this compound and S-metolachlor to quantify synergistic/antagonistic effects on weed suppression and soil microbial communities .
- Leaching column experiments : Use soil columns under controlled irrigation to simulate field conditions and measure herbicide mobility interactions .
Q. What statistical approaches are optimal for interpreting this compound dissipation kinetics data with high variability across soil types?
Methodological Answer:
- First-order kinetics modeling : Fit residue decline data to , where is the degradation rate constant.
- ANOVA with soil covariates : Include soil organic matter, pH, and texture as fixed effects to explain variance in half-life estimates .
- Monte Carlo simulations : Account for parameter uncertainty in probabilistic risk assessments .
Methodological Guidance for Data Interpretation
Q. How can researchers address gaps in chronic toxicity data for this compound in estuarine/marine invertebrates?
Methodological Answer:
- Extrapolation frameworks : Use acute-to-chronic ratios (ACRs) from related species (e.g., Crassostrea virginica NOEC = 0.001 mg/L) to estimate chronic thresholds .
- Mesocosm experiments : Expose benthic communities to sublethal this compound concentrations and monitor population dynamics over multiple generations .
Q. What criteria should guide the selection of this compound metabolites for inclusion in regulatory tolerance expressions?
Methodological Answer:
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect degradates like N-deethylated this compound.
- Toxicological relevance : Prioritize metabolites with structural similarity to parent compounds and demonstrated bioactivity in in vitro assays .
Tables for Key Data Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
